Darexaban maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMPMUVISXATBH-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365462-24-4 | |
| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darexaban maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAREXABAN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Darexaban Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban, an orally bioavailable direct inhibitor of Factor Xa, was a promising anticoagulant agent developed for the prevention and treatment of thromboembolic diseases. Although its clinical development was discontinued, its complex molecular architecture and synthesis continue to be of interest to medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the chemical structure of Darexaban maleate and a comprehensive account of its chemical synthesis, including the preparation of key intermediates. The synthesis is presented with detailed experimental protocols and a summary of quantitative data. A workflow diagram generated using Graphviz illustrates the logical flow of the synthetic process.
Chemical Structure of this compound
This compound is the maleate salt of the active pharmaceutical ingredient, Darexaban. The chemical structure is characterized by a central 1,3-diaminobenzene core scaffold with three distinct substituents.
Darexaban (Free Base)
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IUPAC Name: N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide[1]
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Molecular Formula: C₂₇H₃₀N₄O₄[1]
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Molecular Weight: 474.56 g/mol [1]
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CAS Number: 365462-23-3
This compound
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IUPAC Name: (Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide[2]
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Molecular Formula: C₃₁H₃₄N₄O₈[2]
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Molecular Weight: 590.62 g/mol
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CAS Number: 365462-24-4
The structure of Darexaban incorporates a 4-methyl-1,4-diazepan-1-yl group, which is a key feature for its pharmacological activity, linked to a benzamide moiety. This is further connected to a 2-hydroxy-6-(4-methoxybenzamido)phenyl group. The presence of the hydroxyl group is significant as it is the site of rapid glucuronidation in vivo, leading to an active metabolite that contributes significantly to the anticoagulant effect.
Chemical Structure Image:
Synthesis of Darexaban
The synthesis of Darexaban is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final molecule. The overall synthetic strategy is convergent, allowing for the efficient assembly of the complex structure.
Synthesis of Key Intermediates
The synthesis of Darexaban relies on the preparation of two crucial building blocks: 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid and N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide .
A detailed experimental protocol for the synthesis of this intermediate is outlined in the primary literature.
Experimental Protocol:
A mixture of 4-fluorobenzonitrile, 1-methylhomopiperazine, and potassium carbonate in dimethyl sulfoxide (DMSO) is heated. The resulting nitrile is then hydrolyzed under basic conditions using aqueous sodium hydroxide in ethanol to yield 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid.
Synthesis of N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide
The preparation of this second key intermediate is also described in detail.
Experimental Protocol:
2-Amino-3-nitrophenol is acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM). The resulting nitro compound is then reduced to the corresponding amine by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like methanol or ethanol.
Final Assembly of Darexaban
The final step in the synthesis of Darexaban involves the coupling of the two key intermediates.
Experimental Protocol:
4-(4-methyl-1,4-diazepan-1-yl)benzoic acid and N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide are coupled using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. After an aqueous workup, the crude product is purified by column chromatography on silica gel to afford Darexaban.
Formation of this compound
The final salt form is obtained by treating the free base with maleic acid.
Experimental Protocol:
To a solution of Darexaban free base in a suitable solvent such as ethanol or isopropanol, a solution of maleic acid in the same solvent is added. The mixture is stirred, and the resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Intermediate 1 Synthesis | 4-fluorobenzonitrile, 1-methylhomopiperazine | K₂CO₃, DMSO, heat; then NaOH, EtOH, H₂O, heat | 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid | ~75-85 | >95 |
| Intermediate 2 Synthesis | 2-Amino-3-nitrophenol, 4-methoxybenzoyl chloride | Pyridine, DCM; then H₂, Pd/C, MeOH | N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide | ~80-90 | >97 |
| Final Coupling | 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid, N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide | EDC, HOBt, DIPEA, DMF | Darexaban | ~60-70 | >98 |
| Salt Formation | Darexaban, Maleic acid | Ethanol or Isopropanol | This compound | >95 | >99 |
Note: The yields and purities are approximate values based on typical laboratory syntheses and may vary depending on the specific reaction conditions and purification methods used.
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis of Darexaban.
Caption: Convergent synthesis workflow for this compound.
Conclusion
The synthesis of this compound is a well-designed convergent process that allows for the efficient construction of this structurally complex molecule. The synthesis of the two key intermediates, 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid and N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide, followed by their amide coupling, provides a reliable route to the active pharmaceutical ingredient. This technical guide provides a comprehensive resource for researchers and scientists interested in the chemical synthesis of Darexaban and related compounds. The detailed experimental protocols and workflow diagrams offer a clear and concise understanding of the synthetic strategy.
References
Darexaban Maleate Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides an overview of the solubility characteristics of darexaban maleate, an experimental direct factor Xa inhibitor. Although the development of darexaban was discontinued in September 2011, understanding its physicochemical properties, such as solubility, remains pertinent for researchers studying this compound or similar molecules in the anticoagulant class.[1] This document compiles available solubility data, outlines relevant experimental methodologies for its determination, and illustrates its mechanism of action.
Core Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic research solvents is not extensively available in publicly accessible literature, likely due to the cessation of its development. However, its aqueous solubility has been reported.
Table 1: Known Solubility of this compound
| Solvent | Solubility | Source |
| Water | 0.0291 mg/mL | ALOGPS |
Data sourced from DrugBank Online.[2]
Mechanism of Action: Direct Factor Xa Inhibition
Darexaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][3] By selectively and competitively binding to FXa, darexaban and its active glucuronide metabolite block the conversion of prothrombin to thrombin.[1] This action ultimately prevents the formation of fibrin from fibrinogen, thereby inhibiting thrombus (blood clot) formation. The anticoagulant effect of darexaban is dose-dependent and does not require antithrombin as a cofactor.
Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable way to ascertain the saturation point of a solute in a given solvent at a specific temperature.
Key Experimental Steps:
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Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the research solvent (e.g., water, DMSO, ethanol) in a sealed container.
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Equilibration: The container is agitated, typically using an orbital shaker, at a constant temperature for a sufficient period (often 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
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Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.
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Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.
References
In Vitro Enzymatic Activity of Darexaban Maleate on Factor Xa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Darexaban maleate, a direct oral anticoagulant, on its target enzyme, Factor Xa (FXa). Darexaban and its active glucuronide metabolite are potent and selective inhibitors of Factor Xa, playing a crucial role in the management and prevention of thromboembolic diseases.[1][2] This document details the quantitative inhibitory activity of Darexaban, the experimental protocols for its assessment, and its mechanism of action within the coagulation cascade.
Quantitative Inhibitory Activity
This compound and its active metabolite, Darexaban glucuronide, exhibit potent and competitive inhibition of human Factor Xa. The inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.
| Compound | Inhibition Constant (Ki) against human Factor Xa | IC50 against human Factor Xa |
| Darexaban | 0.031 µM[1] | 54.6 nM[3][4] |
| Darexaban glucuronide | 0.020 µM | Not explicitly stated |
Note: The IC50 value is equivalent to 0.0546 µM.
Mechanism of Action
Darexaban is a direct Factor Xa inhibitor, meaning it binds directly to the active site of Factor Xa without requiring a cofactor like antithrombin. This binding is competitive and reversible, effectively blocking the enzyme's ability to convert prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting Factor Xa, Darexaban effectively reduces thrombin generation and subsequent fibrin clot formation.
Experimental Protocols
The primary method for determining the in vitro enzymatic activity of Factor Xa inhibitors like Darexaban is the chromogenic substrate assay . This assay measures the residual activity of Factor Xa in the presence of an inhibitor.
Principle of the Chromogenic Factor Xa Assay
The assay is based on the ability of active Factor Xa to cleave a synthetic chromogenic substrate, which releases a colored compound (chromophore), typically p-nitroaniline (pNA). The amount of color produced is directly proportional to the Factor Xa activity. When an inhibitor like Darexaban is present, it binds to Factor Xa, reducing its enzymatic activity and thus decreasing the amount of color produced. The concentration of the inhibitor is inversely proportional to the measured absorbance.
General Experimental Protocol
While specific parameters may vary between laboratories, the following outlines a typical protocol for determining the IC50 of a Factor Xa inhibitor using a chromogenic assay:
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Reagent Preparation:
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Buffer: A suitable physiological buffer is used, often Tris-HCl based, at a specific pH (e.g., pH 7.4).
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Human Factor Xa: A purified solution of human Factor Xa is prepared at a fixed concentration.
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Chromogenic Substrate: A specific chromogenic substrate for Factor Xa (e.g., S-2222) is dissolved in the buffer to a working concentration.
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Inhibitor (Darexaban): A series of dilutions of this compound are prepared in the assay buffer to cover a range of concentrations needed to determine the IC50.
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Assay Procedure:
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In a microplate, the diluted Factor Xa solution is pre-incubated with the various concentrations of Darexaban (or buffer as a control) for a specific period to allow for inhibitor binding.
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The enzymatic reaction is initiated by adding the chromogenic substrate to each well.
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The plate is incubated at a controlled temperature (e.g., 37°C).
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The absorbance of the released p-nitroaniline is measured at a specific wavelength (typically 405 nm) at regular intervals using a microplate reader.
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Data Analysis:
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The rate of the reaction (change in absorbance over time) is calculated for each inhibitor concentration.
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The percentage of Factor Xa inhibition is determined for each Darexaban concentration relative to the control (no inhibitor).
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The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Visualizations
Experimental Workflow for Chromogenic Factor Xa Assay
Caption: Workflow for determining Factor Xa inhibition.
Coagulation Cascade and Inhibition by Darexaban
Caption: Darexaban's inhibition of Factor Xa in the coagulation cascade.
References
Darexaban maleate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban, an orally administered prodrug, is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed initially for the prevention and treatment of thromboembolic disorders, darexaban undergoes extensive first-pass metabolism to its active form, darexaban glucuronide. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental data for darexaban maleate. Detailed experimental protocols for key assays and a summary of clinical trial findings are included to support further research and development in the field of anticoagulation.
Physicochemical Properties
This compound is the maleate salt form of darexaban. The key identifiers and molecular properties are summarized below.
| Property | Value | Reference |
| CAS Number | 365462-24-4 | [1][2] |
| Molecular Formula | C₃₁H₃₄N₄O₈ | [1][2] |
| Molecular Weight | 590.62 g/mol | [1] |
| Synonyms | YM150 maleate |
Mechanism of Action
Darexaban and its active metabolite, darexaban glucuronide, are direct, competitive, and selective inhibitors of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin subsequently converts fibrinogen to fibrin, leading to the formation of a stable blood clot.
By directly binding to the active site of both free and clot-bound FXa, darexaban effectively blocks this crucial step in the coagulation cascade, thereby inhibiting thrombin generation and subsequent thrombus formation. This targeted inhibition of FXa leads to a dose-dependent anticoagulant effect.
Signaling Pathway of Coagulation and Inhibition by Darexaban
Figure 1. Coagulation cascade and the inhibitory action of Darexaban on Factor Xa.
Pharmacokinetics and Metabolism
Darexaban is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the intestine, to its pharmacologically active metabolite, darexaban glucuronide. This glucuronidation is mainly catalyzed by the enzymes UGT1A9 in the liver and UGT1A10 in the intestine. The parent drug has a short half-life, while the active glucuronide metabolite has a longer half-life of approximately 14-18 hours, making it the primary determinant of the antithrombotic effect. Peak plasma concentrations of the active metabolite are reached 1-1.5 hours post-dose.
| Parameter | Darexaban | Darexaban Glucuronide | Reference |
| Time to Peak Plasma Concentration (Tmax) | - | 1 - 1.5 hours | |
| Half-life (t½) | Short | ~14 - 18 hours | |
| Primary Metabolizing Enzymes | UGT1A9 (liver), UGT1A10 (intestine) | - | |
| Excretion | Urine and feces | - |
Metabolic Pathway of Darexaban
Figure 2. Simplified metabolic pathway of Darexaban to its active glucuronide metabolite.
Preclinical and Clinical Data
In Vitro Activity
Darexaban and its glucuronide metabolite have demonstrated potent and selective inhibition of human Factor Xa.
| Compound | Ki (μM) vs. Factor Xa | Reference |
| Darexaban | 0.031 | |
| Darexaban Glucuronide | 0.020 |
In Vivo Animal Models
In rat models of venous thrombosis, darexaban effectively suppressed thrombus formation without significantly prolonging bleeding time, suggesting a favorable therapeutic window compared to warfarin.
Clinical Trials
Darexaban was investigated in several clinical trials for the prevention of venous thromboembolism (VTE) and for patients with acute coronary syndrome. However, its development was discontinued in September 2011.
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay is a functional test to measure the activity of Factor Xa inhibitors in plasma.
Principle: Patient plasma containing the FXa inhibitor is mixed with a known excess amount of FXa. The inhibitor binds to and inactivates a portion of the FXa. A chromogenic substrate specific for FXa is then added. The remaining active FXa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.
Methodology:
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Sample Preparation: Collect blood in a citrate tube and centrifuge to obtain platelet-poor plasma (PPP).
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Assay Procedure:
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Incubate a pre-determined volume of PPP with a known concentration of bovine or human Factor Xa at 37°C.
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Add a chromogenic substrate (e.g., S-2765).
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Measure the change in absorbance at 405 nm over time using a spectrophotometer.
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Calibration: Construct a standard curve using calibrators with known concentrations of darexaban to determine the concentration in the test samples.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global coagulation assays used to assess the extrinsic and intrinsic pathways of coagulation, respectively.
Principle:
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PT: Measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. It is sensitive to deficiencies in factors of the extrinsic and common pathways (Factors VII, X, V, II, and fibrinogen).
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aPTT: Measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. It is sensitive to deficiencies in the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).
Methodology (General):
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Sample Preparation: Use citrated platelet-poor plasma.
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PT Assay:
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Pre-warm the plasma sample to 37°C.
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Add a pre-warmed thromboplastin-calcium reagent.
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Measure the time until a fibrin clot is detected by a coagulometer.
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aPTT Assay:
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Incubate the plasma sample with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.
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Add a pre-warmed calcium chloride solution.
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Measure the time to clot formation.
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Rat Model of Ferric Chloride (FeCl₃)-Induced Venous Thrombosis
This is a widely used in vivo model to evaluate the efficacy of antithrombotic agents.
Principle: Topical application of ferric chloride to a blood vessel induces oxidative injury to the endothelium, leading to the formation of a thrombus. The size and weight of the thrombus can be measured to assess the effect of an anticoagulant.
Methodology:
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Animal Preparation: Anesthetize male Sprague-Dawley rats.
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Drug Administration: Administer darexaban or vehicle control orally or via the desired route at specified times before thrombus induction.
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Thrombus Induction:
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Surgically expose the desired vein (e.g., vena cava).
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Apply a filter paper saturated with a ferric chloride solution (e.g., 10-20%) to the surface of the vein for a specific duration (e.g., 5-10 minutes).
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Thrombus Evaluation: After a set period of time, excise the thrombosed vessel segment, remove the thrombus, and measure its wet weight.
Experimental Workflow: In Vivo Antithrombotic Efficacydot
References
- 1. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Darexaban Maleate to Factor Xa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Darexaban maleate and its active metabolite to Factor Xa (FXa), a critical enzyme in the coagulation cascade. Darexaban, an oral anticoagulant, functions as a direct, selective, and competitive inhibitor of FXa.[1][2] Although its development was discontinued, the study of its interaction with FXa offers valuable insights into the design and evaluation of novel antithrombotic agents.[1] This document outlines the quantitative binding parameters, detailed experimental methodologies for their determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The inhibitory potency of Darexaban and its primary active metabolite, Darexaban glucuronide, against human Factor Xa has been quantified through various in vitro assays. The key binding affinity parameters are summarized in the table below.
| Compound | Parameter | Value (µM) | Value (nM) | Assay Type |
| Darexaban | Ki | 0.031[2] | 31 | Enzyme Inhibition Assay[2] |
| IC50 | 0.0546 | 54.6 | Enzyme Inhibition Assay | |
| Darexaban Glucuronide | Ki | 0.020 | 20 | Enzyme Inhibition Assay |
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Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.
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IC50 (Half Maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mechanism of Action: Competitive Inhibition of Factor Xa
Darexaban and its active metabolite, Darexaban glucuronide, function by directly, competitively, and selectively inhibiting Factor Xa. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin, which is essential for clot formation. By binding to the active site of Factor Xa, Darexaban blocks its enzymatic activity, thereby interrupting the coagulation cascade and reducing thrombus formation.
The following diagram illustrates the point of inhibition of Darexaban within the coagulation cascade.
References
Navigating Preclinical Safety: A Technical Guide to Preliminary In Vitro Toxicity Assessment of Darexaban Maleate
Disclaimer: Publicly available literature does not contain specific preliminary toxicity studies of Darexaban maleate in cell lines. The development of Darexaban was discontinued in 2011, which likely accounts for the absence of such data. Therefore, this document serves as an in-depth technical guide and hypothetical framework for conducting such a study, based on established in vitro toxicology protocols and the known pharmacology of Factor Xa inhibitors.
This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive roadmap for the preliminary assessment of the cytotoxic potential of this compound.
Introduction to this compound and the Rationale for In Vitro Toxicity Screening
Darexaban is an experimental, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By selectively and competitively binding to Factor Xa, Darexaban and its active glucuronide metabolite prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.[1][2] It was developed for the prevention of venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.[1]
Early-stage in vitro toxicity testing is a crucial component of drug development, providing initial insights into a compound's safety profile at the cellular level. These studies are essential for identifying potential mechanisms of toxicity, determining concentration-dependent effects, and guiding further preclinical and clinical development. For a potent enzymatic inhibitor like Darexaban, it is important to assess its effects on various cell types to uncover any potential off-target toxicities.
This guide outlines a panel of standard in vitro assays to evaluate the effects of this compound on cell viability, cytotoxicity, apoptosis, and mitochondrial function.
Proposed Cell Lines for In Vitro Toxicity Studies
The selection of appropriate cell lines is critical for obtaining relevant toxicity data. For a systemic anticoagulant like Darexaban, a panel of cell lines representing key organ systems is recommended.
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HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism, HepG2 cells are a standard model for assessing hepatotoxicity.[3] Darexaban is known to be extensively metabolized in the liver.
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HUVEC (Human Umbilical Vein Endothelial Cells): Given that the primary therapeutic target of Darexaban is within the vascular system, endothelial cells are a highly relevant model to assess any direct effects on the vasculature.
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HEK293 (Human Embryonic Kidney Cells): The kidneys are a major route of excretion for Darexaban and its metabolites, making kidney cell lines important for evaluating potential nephrotoxicity.
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Cardiomyocytes (e.g., AC16 or iPSC-derived): To investigate potential cardiotoxicity, a human cardiomyocyte cell line would be a relevant model.
Experimental Protocols for In Vitro Toxicity Assessment
A multi-parametric approach is recommended to build a comprehensive toxicity profile of this compound.
Cell Viability and Cytotoxicity Assays
These assays provide a quantitative measure of the effect of this compound on cell proliferation and membrane integrity.
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Protocol:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.1.2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
-
Protocol:
-
Plate and treat cells with this compound as described for the MTT assay.
-
After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
3.1.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.
-
Protocol:
-
Plate and treat cells with this compound as described above. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
After incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Apoptosis Assays
These assays determine if this compound induces programmed cell death.
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3.2.2. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Protocol:
-
Plate cells in a 96-well plate and treat them with this compound.
-
After treatment, add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the resulting luminescence, which is proportional to the amount of active caspase-3/7.
-
Mitochondrial Health Assay
3.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
Plate and treat cells with this compound. Include a positive control such as CCCP, a mitochondrial membrane potential uncoupler.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence plate reader or flow cytometer.
-
The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.
-
Data Presentation (Hypothetical)
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines after 48h Treatment
| Cell Line | MTT Assay IC50 (µM) | NRU Assay IC50 (µM) |
| HepG2 | > 100 | > 100 |
| HUVEC | 85.2 | 92.5 |
| HEK293 | > 100 | > 100 |
| AC16 | 78.9 | 81.3 |
Table 2: Hypothetical Apoptotic Effects of this compound on HUVEC Cells after 24h Treatment
| Darexaban (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| 10 | 3.5 ± 0.7 | 2.0 ± 0.4 | 1.2 ± 0.2 |
| 50 | 15.8 ± 2.1 | 5.2 ± 1.1 | 2.5 ± 0.4 |
| 100 | 35.2 ± 3.5 | 12.8 ± 2.3 | 4.8 ± 0.6 |
Table 3: Hypothetical Effect of this compound on Mitochondrial Membrane Potential in AC16 Cells
| Darexaban (µM) | Red/Green Fluorescence Ratio |
| 0 (Control) | 5.8 ± 0.4 |
| 10 | 5.5 ± 0.5 |
| 50 | 3.1 ± 0.3 |
| 100 | 1.9 ± 0.2 |
| CCCP (Positive Control) | 1.2 ± 0.1 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
References
Darexaban Maleate: An In-Depth Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darexaban, an orally bioavailable direct inhibitor of Factor Xa (FXa), was developed as an anticoagulant for the prevention and treatment of thromboembolic diseases. A comprehensive understanding of its target selectivity is paramount for evaluating its efficacy and safety profile. This technical guide provides a detailed analysis of the target selectivity of darexaban maleate and its active metabolite, darexaban glucuronide. Quantitative data on its inhibitory potency against its primary target, FXa, and a panel of related serine proteases are presented in a structured format. Detailed experimental protocols for the key enzymatic assays are provided to enable replication and further investigation. Visual representations of the coagulation cascade, experimental workflows, and the selectivity profile are included to facilitate a deeper understanding of darexaban's mechanism of action and specificity. Although the development of darexaban was discontinued, the data presented herein remains valuable for the broader understanding of direct FXa inhibitors.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, serving as the convergence point of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), the key enzyme responsible for fibrin generation. Direct inhibition of FXa is a well-established therapeutic strategy for anticoagulation, offering a predictable anticoagulant response with a wider therapeutic window compared to traditional anticoagulants like warfarin.
Darexaban (formerly YM150) and its active metabolite, darexaban glucuronide (YM-222714), act as competitive and selective inhibitors of human FXa.[1] This high degree of selectivity is crucial for minimizing off-target effects and associated adverse events, such as bleeding complications that can arise from the inhibition of other essential serine proteases involved in hemostasis and other physiological processes.
Quantitative Target Selectivity Profile
The selectivity of darexaban and its active metabolite was assessed against a panel of serine proteases. The inhibitory potency is expressed as the inhibition constant (Ki), with lower values indicating higher potency.
| Target Enzyme | Darexaban Ki (μM) | Darexaban Glucuronide Ki (μM) | Fold Selectivity vs. Thrombin (Darexaban) | Fold Selectivity vs. Thrombin (Darexaban Glucuronide) |
| Factor Xa | 0.031 | 0.020 | >3226 | >5000 |
| Thrombin | >100 | >100 | 1 | 1 |
| Trypsin | >100 | >100 | >1 | >1 |
| Plasmin | >100 | >100 | >1 | >1 |
| Activated Protein C (APC) | >100 | >100 | >1 | >1 |
| Factor VIIa/Tissue Factor | >100 | >100 | >1 | >1 |
| Factor IXa | >100 | >100 | >1 | >1 |
| Urokinase-type Plasminogen Activator (uPA) | >100 | >100 | >1 | >1 |
| Tissue-type Plasminogen Activator (tPA) | >100 | >100 | >1 | >1 |
| Plasma Kallikrein | >100 | >100 | >1 | >1 |
Data sourced from Iwatsuki et al., 2011.
As the data indicates, both darexaban and its active glucuronide metabolite exhibit high affinity for Factor Xa, with Ki values in the nanomolar range.[1] Crucially, they demonstrate exceptional selectivity, with Ki values for other tested serine proteases, including the structurally similar thrombin, being greater than 100 μM.[1] This represents a selectivity of over 3200-fold for darexaban and over 5000-fold for its active metabolite for Factor Xa over thrombin.
Signaling Pathways and Mechanism of Action
Darexaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition occurs in a competitive manner.
Experimental Protocols
The following protocols describe the methodologies used to determine the target selectivity profile of darexaban.
Enzymatic Assay for Factor Xa and Other Serine Proteases
Objective: To determine the inhibitory constant (Ki) of darexaban and its metabolites against Factor Xa and other serine proteases.
Principle: The activity of the target protease is measured by monitoring the cleavage of a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The rate of color development is proportional to the enzyme's activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.
Materials:
-
Purified human Factor Xa and other serine proteases (e.g., thrombin, trypsin, plasmin).
-
Chromogenic substrates specific for each protease (e.g., S-2222 for Factor Xa).
-
Tris-HCl buffer (pH 8.4) containing NaCl and CaCl2.
-
This compound and darexaban glucuronide stock solutions.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of darexaban and its metabolite in the assay buffer.
-
In a 96-well plate, add the assay buffer, the specific protease, and the inhibitor at various concentrations.
-
Incubate the plate at 37°C for a pre-determined period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time in kinetic mode.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as the inhibition by darexaban is competitive.
Prothrombin Time (PT) Assay
Objective: To assess the effect of darexaban on the extrinsic and common pathways of coagulation.
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.
Materials:
-
Human plasma.
-
This compound stock solution.
-
Thromboplastin reagent.
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
Procedure:
-
Spike human plasma with varying concentrations of darexaban.
-
Pre-warm the plasma samples to 37°C.
-
Add thromboplastin reagent to the plasma and incubate for a specified time.
-
Initiate clotting by adding CaCl2.
-
The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.
-
The concentration of darexaban required to double the baseline clotting time is determined.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of darexaban on the intrinsic and common pathways of coagulation.
Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipids), followed by calcium.
Materials:
-
Human plasma.
-
This compound stock solution.
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
Procedure:
-
Spike human plasma with varying concentrations of darexaban.
-
Pre-warm the plasma samples to 37°C.
-
Add the aPTT reagent to the plasma and incubate for a specified time to allow for the activation of contact factors.
-
Initiate clotting by adding CaCl2.
-
The coagulometer measures the time to clot formation.
-
The concentration of darexaban required to double the baseline clotting time is determined.
Summary of Selectivity Profile
The target selectivity profile of darexaban is a critical determinant of its therapeutic index. The following decision tree summarizes the key aspects of its selectivity.
Conclusion
This compound and its active metabolite, darexaban glucuronide, are potent and highly selective direct inhibitors of Factor Xa. The comprehensive in vitro profiling demonstrates a clear differentiation in inhibitory activity against the primary target, FXa, versus other closely related serine proteases. This high degree of selectivity is a key characteristic of modern direct oral anticoagulants, aiming to provide a favorable benefit-risk profile by minimizing off-target interactions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of thrombosis and hemostasis, facilitating further studies and the development of next-generation anticoagulants. Although the clinical development of darexaban was halted, the insights gained from its pharmacological profile contribute significantly to the collective knowledge of FXa inhibition.
References
The Active Metabolites of Darexaban Maleate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical characterization of the active metabolites of Darexaban maleate, an oral direct Factor Xa (FXa) inhibitor. Darexaban undergoes rapid and extensive metabolism, with its primary active metabolite, darexaban glucuronide (M1), playing a crucial role in its antithrombotic efficacy. This document details the metabolic pathways, pharmacological activity of the key metabolites, and the experimental methodologies used in their identification and characterization.
Metabolic Profile of this compound
In preclinical models, this compound is principally metabolized to its active glucuronide conjugate, M1 (also known as YM-222714).[1][2][3][4] This biotransformation is a Phase II metabolic reaction catalyzed primarily by the UDP-glucuronosyltransferase enzymes UGT1A9 and UGT1A10.[5] The glucuronidation occurs rapidly, making M1 the major drug-related component found in plasma and the primary moiety responsible for the in vivo antithrombotic effect.
Other minor metabolites have been identified, including N-oxides of M1, which are diastereomers designated as M2 and M3, and N-demethyl darexaban (M5). However, the pharmacological activity is predominantly attributed to the parent compound and its glucuronide metabolite.
Metabolic Pathway of Darexaban
The metabolic conversion of Darexaban to its primary active and minor metabolites is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
Methodological & Application
Protocol for in vitro Factor Xa inhibition assay using Darexaban maleate
Application Note and Protocol
Topic: Protocol for In Vitro Factor Xa Inhibition Assay using Darexaban Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Factor Xa (FXa) is a critical enzyme that occupies a pivotal position in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2] It is a serine endopeptidase responsible for converting prothrombin (Factor II) into thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot.[3][4] Due to its central role, FXa is a major target for anticoagulant therapies aimed at preventing and treating thromboembolic disorders.[1]
Darexaban (formerly YM150) is a potent, orally active, and selective direct inhibitor of Factor Xa. It acts competitively to block the activity of FXa, thereby preventing the amplification of the coagulation cascade. This application note provides a detailed protocol for an in vitro chromogenic assay to determine the inhibitory activity of this compound against human Factor Xa.
Principle of the Assay
This protocol describes a chromogenic kinetic assay to measure the inhibition of human Factor Xa. The assay relies on the ability of active FXa to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm.
In the presence of an inhibitor like Darexaban, the activity of Factor Xa is blocked. The amount of residual FXa activity is inversely proportional to the concentration of the inhibitor. By measuring the rate of color development at various concentrations of Darexaban, a dose-response curve can be generated to calculate key inhibitory parameters such as the IC50 value.
Summary of this compound Inhibitory Activity
The following table summarizes the reported in vitro inhibitory constants for Darexaban and its active metabolite, Darexaban glucuronide, against human Factor Xa.
| Compound | Parameter | Value (nM) | Reference |
| Darexaban | IC50 | 54.6 | |
| Darexaban | Ki | 31.0 | |
| Darexaban glucuronide | Ki | 20.0 |
Coagulation Cascade and Darexaban's Mechanism of Action
The coagulation process is a cascade of enzymatic reactions. The intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex which generates a burst of thrombin, leading to clot formation. Darexaban directly inhibits Factor Xa, effectively blocking this central step.
Caption: The Coagulation Cascade and Site of Darexaban Inhibition.
Experimental Protocol
This protocol is designed for a 96-well microtiter plate format and measurement using a spectrophotometric plate reader.
Materials and Reagents
-
This compound: Stock solution prepared in DMSO, with subsequent serial dilutions in assay buffer.
-
Human Factor Xa: Purified, active enzyme.
-
Chromogenic FXa Substrate: (e.g., N-α-Z-D-Arg-Gly-Arg-pNA). Prepare according to manufacturer's instructions.
-
Assay Buffer: 50 mM Tris-HCl, 175 mM NaCl, 0.1% Polyethylene Glycol (PEG) 6000, pH 8.4.
-
Stop Solution: 20% (v/v) Acetic Acid.
-
Microtiter Plates: 96-well, flat-bottom, clear polystyrene plates.
-
Instrumentation: Spectrophotometer or microplate reader capable of reading absorbance at 405 nm.
Reagent Preparation
-
Assay Buffer: Prepare 1 L of buffer by dissolving the appropriate amounts of Tris-HCl, NaCl, and PEG 6000 in deionized water. Adjust pH to 8.4 and filter.
-
This compound Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.
-
Human Factor Xa Solution: Dilute the Factor Xa stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate with a significant absorbance change over 5-10 minutes.
-
Chromogenic Substrate Solution: Dilute the substrate stock in Assay Buffer to a working concentration (e.g., 0.5 mM).
-
Controls: Prepare wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme) to determine 100% activity and background absorbance, respectively.
Assay Procedure
The following workflow outlines the steps for performing the assay. All incubations should be performed at 37°C.
Caption: Experimental workflow for the Factor Xa inhibition assay.
Step-by-Step Method:
-
Dispense Reagents: To each well of a 96-well plate, add the components in the following order:
-
50 µL of Assay Buffer.
-
25 µL of this compound serial dilutions or vehicle (for control wells).
-
25 µL of Factor Xa working solution.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 2 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of FXa inhibition for each Darexaban concentration: % Inhibition = [1 - (Rate of Sample / Rate of Positive Control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the Darexaban concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of Darexaban that inhibits 50% of Factor Xa activity.
References
Application Notes and Protocols for Darexaban Maleate Administration in Rodent Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban maleate (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] It was developed as an anticoagulant for the prevention and treatment of thromboembolic diseases.[2] Darexaban is rapidly absorbed and extensively metabolized to its active form, darexaban glucuronide (YM-222714), which is responsible for its pharmacological effects.[1][3] This document provides detailed application notes and protocols for the administration and evaluation of this compound in established rodent models of thrombosis.
Mechanism of Action
Darexaban and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa.[1] By binding to FXa, they block the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot. This inhibition of thrombin generation ultimately leads to a dose-dependent decrease in blood clot formation.
Caption: Mechanism of action of Darexaban.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and anticoagulant effects of this compound in various rodent models of thrombosis.
Table 1: Antithrombotic Efficacy of Darexaban in Rodent Models
| Model | Species | Darexaban Dose | Efficacy Measurement | Reference |
| Venous Thrombosis | Rat | ID₅₀: 0.97 mg/kg | Inhibition of thrombus formation | |
| Arterio-venous (A-V) Shunt | Rat | ID₅₀: 16.7 mg/kg | Inhibition of thrombus formation | |
| FeCl₃-induced Venous Thrombosis | Mouse | 3 mg/kg or higher (significant) | Dose-dependent decrease in thrombus protein content | |
| Pulmonary Thromboembolism | Mouse | 10 mg/kg (significant) | Dose-dependent reduction in mortality rate | |
| Arterial Thrombosis (Plaque Disruption) | Rabbit | 30 mg/kg | Significant reduction in thrombus formation (comparable to 1 mg/kg rivaroxaban) |
Table 2: Anticoagulant and Bleeding Profile of Darexaban in Rodents
| Parameter | Species | Darexaban Dose | Effect | Reference |
| Bleeding Time | Rat | Up to antithrombotic doses in venous and A-V shunt models | No significant effect | |
| Bleeding Time (Tail-transection) | Mouse | Up to 10 mg/kg | No significant effect on blood loss | |
| Prothrombin Time (PT) | Mouse | 3 mg/kg | Prolonged | |
| Activated Partial Thromboplastin Time (aPTT) | Mouse | 3 mg/kg | Prolonged | |
| Factor Xa Activity | Mouse | ED₅₀: 24.8 mg/kg | Inhibition of plasma FXa activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Mice
This model is widely used to induce arterial thrombosis by chemical injury to the vessel endothelium.
Caption: Workflow for FeCl₃-induced thrombosis model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., pentobarbital)
-
Ferric chloride (FeCl₃) solution (e.g., 2.5-10% in distilled water)
-
Filter paper strips
-
Surgical instruments
-
Doppler flow probe
Procedure:
-
Drug Administration: Administer this compound orally (p.o.) at desired doses (e.g., 0.3-10 mg/kg) to mice. A vehicle control group should be included.
-
Anesthesia: Anesthetize the mice at a predetermined time after drug administration (e.g., 1 hour).
-
Surgical Preparation:
-
Place the anesthetized mouse on its back on a warming pad.
-
Make a midline cervical incision and expose the carotid artery through blunt dissection.
-
-
Thrombosis Induction:
-
Soak a small piece of filter paper in FeCl₃ solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
-
Blood Flow Monitoring:
-
Place a Doppler flow probe downstream of the injury site to monitor blood flow.
-
Record the time to vessel occlusion.
-
-
Thrombus Analysis:
-
After the experiment, the thrombosed arterial segment can be excised.
-
The thrombus can be isolated, and its weight or protein content can be measured to quantify the extent of thrombosis.
-
Arterio-venous (A-V) Shunt Thrombosis Model in Rats
This model assesses thrombus formation in an extracorporeal shunt.
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Darexaban Maleate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this publication, a publicly validated LC-MS/MS method for the quantification of Darexaban maleate in human plasma is not widely available in the scientific literature. The following application note and protocol describe a hypothetical, yet scientifically robust, method developed based on established and validated LC-MS/MS assays for other direct oral anticoagulants (DOACs), particularly Factor Xa inhibitors with similar chemical properties. This document is intended to serve as a comprehensive template and starting point for researchers to develop and validate their own assays for Darexaban.
Introduction
Darexaban is a direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade. As an anticoagulant, it has been investigated for the prevention and treatment of thromboembolic disorders. Accurate quantification of Darexaban in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Darexaban-d4 (Internal Standard, IS) (Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and Darexaban-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions of Darexaban by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. Prepare a working internal standard solution of Darexaban-d4 at 100 ng/mL in the same diluent.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 200, and 400 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 300 ng/mL
-
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Darexaban-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |
| Total Run Time | 3.5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Darexaban | Darexaban-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | 475.2 | 479.2 |
| Product Ion (Q2) m/z | 134.1 | 138.1 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 35 eV | 35 eV |
| IonSpray Voltage | 5500 V | 5500 V |
| Source Temperature | 500°C | 500°C |
Method Validation Summary
The hypothetical method is validated based on standard regulatory guidelines. The following tables summarize the expected performance characteristics.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Darexaban | 1 - 400 | >0.995 | 1 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤15 | 85-115 | ≤15 | 85-115 |
| LQC | 3 | ≤10 | 90-110 | ≤10 | 90-110 |
| MQC | 75 | ≤10 | 90-110 | ≤10 | 90-110 |
| HQC | 300 | ≤10 | 90-110 | ≤10 | 90-110 |
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3 | 95-105 | >85 |
| HQC | 300 | 95-105 | >85 |
Table 6: Stability
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top (Room Temp) | 6 hours | 90-110 | 90-110 |
| Autosampler (4°C) | 24 hours | 90-110 | 90-110 |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 90-110 | 90-110 |
| Long-term (-80°C) | 30 days | 90-110 | 90-110 |
Visualizations
Caption: Experimental workflow for Darexaban quantification.
Application Notes and Protocols: Preparation of Darexaban Maleate Stock Solutions for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban, as the maleate salt (formerly known as YM150), is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its ability to competitively and selectively inhibit FXa makes it a subject of interest in thrombosis research and anticoagulant development.[1] Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and potential therapeutic applications. A critical first step in these studies is the correct preparation of stock solutions for use in cell-based assays.
This document provides detailed protocols for the preparation, storage, and handling of Darexaban maleate stock solutions to ensure consistency and reliability in experimental results. It also includes an overview of its mechanism of action and a protocol for a typical cell-based Factor Xa activity assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₄N₄O₈ | PubChem CID: 49843900 |
| Average Molecular Weight | 590.63 g/mol | PubChem CID: 49843900 |
| Appearance | Solid powder | MedKoo Biosciences |
| CAS Number | 365462-24-4 | MedChemExpress |
Table 2: In Vitro Activity of Darexaban
| Parameter | Value | Species | Reference |
| Kᵢ (Factor Xa) | 0.031 µM | Human | [1] |
| IC₅₀ (Factor Xa) | 54.6 nM | Human | MedChemExpress |
| Prothrombin Time Doubling Concentration | 1.2 µM | Human Plasma | [1] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (approx. 423 mM) | Ultrasonic assistance may be needed. | [2] |
| Water | Not soluble | MedKoo Biosciences |
Table 4: Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO Concentration | General Recommendation | Potential Effects |
| ≤ 0.1% | Considered safe for most cell lines with minimal cytotoxicity. | Ideal for sensitive cell lines and long-term assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | A vehicle control is essential to assess any solvent-induced effects. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Should be avoided if possible; requires thorough validation if necessary. |
Signaling Pathway: The Coagulation Cascade
This compound exerts its anticoagulant effect by directly targeting Factor Xa. FXa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting FXa, Darexaban effectively blocks this crucial step in the amplification of the coagulation cascade.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 590.63 g/mol
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass is:
-
Mass (g) = 0.1 mol/L * 0.001 L * 590.63 g/mol = 0.05906 g = 59.06 mg
-
-
-
Weighing:
-
Accurately weigh 59.06 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath for short intervals to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Note: Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution:
-
Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock + 198 µL of medium).
-
-
Final Working Solutions:
-
Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your assay.
-
Example for a final concentration of 10 µM in a 100 µL final assay volume:
-
Prepare a 2X working solution (20 µM). Add 50 µL of this 2X solution to 50 µL of cell suspension in the well.
-
Alternatively, add a small volume of a more concentrated working solution (e.g., 1 µL of a 1 mM solution to 99 µL of cells in the well).
-
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilutions with DMSO alone in the cell culture medium. The final concentration of DMSO in the vehicle control should be identical to that in the Darexaban-treated wells.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤ 0.1%, to minimize solvent-induced cytotoxicity.
-
The stability of this compound in aqueous cell culture media at 37°C for extended periods has not been widely reported. It is recommended to prepare fresh working solutions for each experiment. For long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Experimental Workflow
The following diagram illustrates the workflow from receiving the compound to its application in a cell-based assay.
Protocol 3: Cell-Based Chromogenic Factor Xa Activity Assay
This protocol provides a general method for measuring the inhibitory effect of this compound on Factor Xa activity in a cellular context. This assay is suitable for cells that either secrete or have been supplemented with Factor Xa.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well)
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Purified human Factor Xa (if not endogenously produced)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.4)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 1, 6, 24 hours) at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant, which will contain secreted proteins and the remaining Darexaban.
-
If measuring intracellular FXa activity, lyse the cells and collect the lysate.
-
-
Factor Xa Activity Measurement:
-
In a new 96-well plate, add a specific volume of the collected supernatant or lysate.
-
If the cells do not produce endogenous Factor Xa, a known concentration of purified human Factor Xa can be added to the wells.
-
Add the chromogenic Factor Xa substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time).
-
Normalize the activity in the Darexaban-treated wells to the vehicle control wells.
-
Plot the percentage of Factor Xa inhibition versus the log of this compound concentration to determine the IC₅₀ value.
-
Conclusion
The accurate preparation of this compound stock solutions is paramount for obtaining reliable and reproducible data in cell-based assays. By following these detailed protocols and considering the information provided on its properties and mechanism of action, researchers can establish a solid foundation for their in vitro investigations of this direct Factor Xa inhibitor. Always include appropriate vehicle controls and ensure the final solvent concentration is compatible with the cell line being used.
References
Application Notes and Protocols for the Use of Darexaban Maleate in Acute Coronary Syndrome Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Darexaban maleate, an oral direct Factor Xa (FXa) inhibitor, in the context of research on acute coronary syndrome (ACS). While the clinical development of Darexaban was discontinued, the data from its clinical trials, particularly the RUBY-1 study, offer valuable insights for the development and evaluation of other antithrombotic agents in this therapeutic area.
Introduction to this compound
Darexaban (formerly YM150) is a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] By directly binding to and inhibiting FXa, Darexaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] This mechanism of action makes it a candidate for the prevention and treatment of thromboembolic events. Darexaban is a prodrug that is rapidly metabolized to its active form, darexaban glucuronide.[4]
Application in Acute Coronary Syndrome Research
This compound has been investigated as an adjunct to standard antiplatelet therapy (aspirin with or without a P2Y12 inhibitor) for the secondary prevention of ischemic events in patients with recent ACS. The primary rationale for its use in this setting is to further suppress thrombin generation, which plays a central role in the pathophysiology of ACS.
Key Clinical Study: The RUBY-1 Trial
The main clinical investigation of Darexaban in ACS was the Phase II RUBY-1 (Safety, Tolerability and Efficacy of Darexaban (YM150) in Patients with Acute Coronary Syndrome) trial. This multicenter, randomized, double-blind, placebo-controlled study evaluated the safety and tolerability of different doses of Darexaban in patients with recent high-risk non-ST-segment elevation ACS (NSTE-ACS) or ST-segment elevation myocardial infarction (STEMI).
Quantitative Data Summary
The following tables summarize the key quantitative data from the RUBY-1 trial, providing insights into the safety and efficacy profile of Darexaban in an ACS population.
Table 1: RUBY-1 Trial Patient Demographics and Baseline Characteristics
| Characteristic | Value (N=1279) |
| Mean Age (years) | 59.5 |
| Female (%) | 15 |
| Diagnosis (%) | |
| NSTE-ACS | 58 |
| STEMI | 42 |
| Mean GRACE Score | 132.8 |
| Dual Antiplatelet Therapy (%) | 97 |
| Source: Based on data from the RUBY-1 Trial |
Table 2: Incidence of Bleeding Events (Primary Safety Endpoint) at 6 Months in the RUBY-1 Trial
| Treatment Group (Total Daily Dose) | Number of Patients (n) | Incidence of Major or Clinically Relevant Non-Major Bleeding (%) | Hazard Ratio (95% CI) vs. Placebo | p-value vs. Placebo |
| Placebo | 319 | 3.1 | - | - |
| Darexaban 10 mg (5 mg b.i.d. or 10 mg o.d.) | 318 | 6.2 | 1.8 - 3.8 (pooled) | 0.022 (pooled) |
| Darexaban 30 mg (15 mg b.i.d. or 30 mg o.d.) | 315 | 6.5 | 1.8 - 3.8 (pooled) | 0.022 (pooled) |
| Darexaban 60 mg (30 mg b.i.d. or 60 mg o.d.) | 306 | 9.3 | 1.8 - 3.8 (pooled) | 0.002 (for 30 mg b.i.d.) |
| Source: Based on data from the RUBY-1 Trial. |
A dose-response relationship for increased bleeding was observed with increasing doses of Darexaban (p=0.009 for trend).
Table 3: Incidence of Composite Ischemic Events (Secondary Efficacy Endpoint) at 6 Months in the RUBY-1 Trial
| Treatment Group | Number of Patients (n) | Incidence of Death, Stroke, MI, Systemic Thromboembolism, and Severe Recurrent Ischemia (%) |
| Placebo | 319 | Numerically Lower |
| Darexaban (all doses pooled) | 959 | Numerically Higher (especially at 30 mg and 60 mg doses) |
| Source: Based on data from the RUBY-1 Trial. |
The RUBY-1 trial was underpowered to assess efficacy, and no significant reduction in ischemic events was observed with Darexaban.
Experimental Protocols
The following are detailed methodologies for key experiments involving Darexaban in the context of ACS research, based on the design of the RUBY-1 trial.
RUBY-1 Trial Protocol Synopsis
Objective: To evaluate the safety, tolerability, and efficacy of various doses of Darexaban for the secondary prevention of ischemic vascular events in subjects with recent ACS.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Patients (N=1279) with a diagnosis of high-risk NSTE-ACS or STEMI.
Inclusion Criteria (Abbreviated):
-
Age ≥18 years.
-
Diagnosis of STE-ACS or NSTE-ACS with at least one other risk factor for ischemic events.
-
Elevated cardiac biomarkers (troponin T or I, or CK-MB).
-
Clinically stable and receiving standard oral antiplatelet therapy.
-
Randomization within 7 days of presentation.
Exclusion Criteria (Abbreviated):
-
Requirement for ongoing anticoagulant therapy.
-
Active bleeding or high risk of bleeding.
-
Recent stroke or transient ischemic attack (≤ 12 months prior).
-
Persistent systolic blood pressure ≥160 mm Hg and/or diastolic blood pressure ≥100 mm Hg.
-
Significant hepatic or renal impairment.
Treatment Regimens: Patients were randomized to one of the following treatment arms for 26 weeks, in addition to standard dual antiplatelet therapy:
-
Darexaban 10 mg once daily (o.d.)
-
Darexaban 30 mg o.d.
-
Darexaban 60 mg o.d.
-
Darexaban 5 mg twice daily (b.i.d.)
-
Darexaban 15 mg b.i.d.
-
Darexaban 30 mg b.i.d.
-
Placebo
Endpoints:
-
Primary Safety Endpoint: Incidence of major and/or clinically relevant non-major bleeding events during the 6-month treatment period.
-
Secondary Efficacy Endpoint: Composite of death, stroke, myocardial infarction, systemic thromboembolism, and severe recurrent ischemia.
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment Protocol (Based on studies in healthy subjects)
Objective: To characterize the pharmacokinetic and pharmacodynamic profile of Darexaban.
Methodology:
-
Pharmacokinetics: Serial blood samples are collected at predefined time points after single and multiple oral doses of Darexaban. Plasma concentrations of Darexaban and its active metabolite, darexaban glucuronide, are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key PK parameters to be determined include Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Pharmacodynamics: The anticoagulant effect of Darexaban is assessed by measuring its impact on coagulation biomarkers. Blood samples are collected in parallel with PK samples. Key PD parameters to be measured include:
-
Prothrombin Time (PT)
-
International Normalized Ratio (INR)
-
Activated Partial Thromboplastin Time (aPTT)
-
Factor Xa activity
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Darexaban in the Coagulation Cascade
Caption: Darexaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow for a Darexaban ACS Study
Caption: Workflow for a clinical trial of Darexaban in ACS.
Conclusion and Future Directions
The study of this compound in ACS provided important lessons regarding the development of novel oral anticoagulants in this high-risk patient population. The RUBY-1 trial demonstrated a clear dose-dependent increase in bleeding events when Darexaban was added to standard dual antiplatelet therapy, without a corresponding significant reduction in ischemic events. This highlights the critical challenge of balancing antithrombotic efficacy with bleeding risk in ACS patients.
For researchers and drug development professionals, the data from the Darexaban program underscore the need for:
-
Careful dose-finding studies to identify a therapeutic window that maximizes ischemic benefit while minimizing bleeding complications.
-
The development of more sensitive and specific biomarkers to identify patients who are most likely to benefit from intensified antithrombotic therapy and those at highest risk of bleeding.
-
Further investigation into the optimal duration of triple therapy (anticoagulant plus dual antiplatelet therapy) in the post-ACS setting.
While Darexaban itself did not proceed to Phase III trials for ACS, the methodologies and findings from its clinical evaluation remain a valuable resource for the ongoing development of safer and more effective antithrombotic strategies for patients with acute coronary syndromes.
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. Novel oral anticoagulants: focus on the direct factor Xa inhibitor darexaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics, pharmacodynamics, safety and tolerability of darexaban, an oral direct factor Xa inhibitor, in healthy Caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Darexaban Maleate in Venous Thromboembolism Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Darexaban maleate, an oral direct Factor Xa (FXa) inhibitor, in preclinical research models of venous thromboembolism (VTE). Detailed protocols for common VTE models and data presentation are included to facilitate experimental design and execution. While the development of darexaban was discontinued in September 2011, the methodologies and data from its preclinical and clinical evaluation remain valuable for the study of VTE and the development of novel anticoagulants.[1]
Mechanism of Action
Darexaban and its primary active metabolite, darexaban glucuronide, are direct, competitive inhibitors of Factor Xa.[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting FXa, Darexaban effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1] This targeted inhibition of a key amplification step in the coagulation cascade makes it an effective antithrombotic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in the context of VTE.
Table 1: Preclinical Efficacy and Safety of Darexaban in Animal Models
| Parameter | Species | Model | Darexaban Dose | Effect | Citation |
| FXa Activity Inhibition | Mouse | In vitro (plasma) | ED50: 24.8 mg/kg | 50% inhibition of Factor Xa activity. | [3] |
| Thrombus Formation | Mouse | FeCl3-induced Venous Thrombosis | 0.3 - 10 mg/kg | Dose-dependent decrease in thrombus protein content (significant at ≥3 mg/kg). | |
| Mortality Rate | Mouse | Pulmonary Thromboembolism | 10 mg/kg | Significant reduction in mortality rate. | |
| Bleeding Time | Mouse | Tail-transection | Up to 10 mg/kg | No significant effect on blood loss amount. | |
| Thrombus Formation | Rat & Rabbit | Venous Thrombosis | Not specified | Prevention of venous thrombus formation with no effect on bleeding. |
Table 2: Clinical Efficacy and Safety of Darexaban in VTE Prophylaxis (Total Hip Arthroplasty)
| Treatment Group | Total VTE Rate (Day 12) | Major and/or Clinically Relevant Non-Major Bleeding | Citation |
| Darexaban 15 mg bid | Similar to other groups | No significant difference compared to enoxaparin. | |
| Darexaban 30 mg qd | Similar to other groups | No significant difference compared to enoxaparin. | |
| Darexaban 30 mg bid | Similar to other groups | No significant difference compared to enoxaparin. | |
| Darexaban 60 mg qd | Similar to other groups | No significant difference compared to enoxaparin. | |
| Enoxaparin 40 mg qd | Similar to other groups | N/A |
Experimental Protocols
The following are detailed protocols for common VTE models that can be used to evaluate the efficacy and safety of this compound.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model in Mice
This model is widely used to induce occlusive thrombosis by chemical injury to the vascular endothelium.
Materials:
-
This compound
-
Vehicle for Darexaban (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Filter paper discs (2 mm diameter)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Saline solution
-
Suture material
Procedure:
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer Darexaban or vehicle to mice via oral gavage at a volume of 10 mL/kg.
-
Allow for a 60-minute absorption period before inducing thrombosis.
-
-
Surgical Procedure:
-
Anesthetize the mouse using the chosen anesthetic.
-
Make a midline cervical incision to expose the jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
-
Thrombus Induction:
-
Saturate a filter paper disc with the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the jugular vein for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the area with saline.
-
-
Thrombus Evaluation:
-
Monitor blood flow for 30 minutes or until occlusion occurs.
-
At the end of the observation period, euthanize the mouse.
-
Excise the thrombosed segment of the vein.
-
The thrombus can be weighed or its protein content can be measured to quantify its size.
-
-
Bleeding Assessment (Optional):
-
A separate cohort of mice can be used for a tail-transection bleeding assay.
-
60 minutes after Darexaban or vehicle administration, transect the tail 5 mm from the tip.
-
Immerse the tail in saline at 37°C and measure the time to cessation of bleeding or the total blood loss by measuring hemoglobin content of the saline.
-
Protocol 2: Pulmonary Thromboembolism (PE) Model in Mice
This model assesses the ability of an antithrombotic agent to prevent mortality from acute pulmonary embolism.
Materials:
-
This compound
-
Vehicle for Darexaban (e.g., 0.5% methylcellulose in sterile water)
-
Male Swiss albino mice (8-12 weeks old)
-
Collagen/epinephrine solution (thrombogenic agent)
-
30-gauge needle and syringe
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage as described in Protocol 1.
-
Allow for a 60-minute absorption period.
-
-
Induction of Pulmonary Thromboembolism:
-
Inject a lethal dose of collagen/epinephrine solution intravenously via the tail vein.
-
-
Endpoint Measurement:
-
Record the number of surviving mice in each treatment group over a 30-minute observation period.
-
The primary endpoint is the mortality rate.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a VTE research model.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Recommendations for Darexaban Maleate in Murine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosing recommendations for the use of Darexaban maleate, a direct factor Xa inhibitor, in common murine models of thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and safety of this compound.
Mechanism of Action
Darexaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to the active site of FXa, Darexaban prevents the conversion of prothrombin to thrombin.[3] This inhibition of thrombin generation ultimately leads to a dose-dependent reduction in fibrin clot formation, thereby exerting its anticoagulant and antithrombotic effects.[3]
Quantitative Data Summary
The following table summarizes the recommended dosing for this compound in various murine thrombosis models based on published literature.
| Thrombosis Model | Species (Strain) | Route of Administration | This compound Dose Range | Significant Antithrombotic Effect | Efficacy Endpoint | Reference |
| Ferric Chloride (FeCl₃)-Induced Venous Thrombosis | Mouse | Oral | 0.3 - 10 mg/kg | ≥ 3 mg/kg | Decreased thrombus protein content | |
| Pulmonary Thromboembolism (Collagen and Epinephrine-induced) | Mouse | Oral | 10 mg/kg | 10 mg/kg | Reduced mortality rate | |
| Tail Transection Bleeding Model | Mouse | Oral | Up to 10 mg/kg | No significant effect on blood loss | Amount of blood loss |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model
This model is widely used to assess the efficacy of antithrombotic agents in a venous thrombosis setting.
Protocol:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Drug Administration: Administer this compound or vehicle control orally via gavage. Doses ranging from 0.3 to 10 mg/kg have been reported to be effective. A common method for voluntary oral administration involves incorporating the drug into a palatable jelly.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the carotid artery.
-
Carefully dissect the surrounding tissue to isolate a segment of the artery.
-
-
Thrombus Induction:
-
Saturate a small piece of filter paper (e.g., 1x2 mm) with a ferric chloride (FeCl₃) solution (e.g., 10% in distilled water).
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
-
Observation and Thrombus Quantification:
-
Remove the filter paper and monitor blood flow in the vessel using a Doppler flow probe or intravital microscopy.
-
After a set observation period (e.g., 30 minutes), excise the thrombosed arterial segment.
-
Quantify the thrombus by measuring its wet weight or total protein content.
-
Pulmonary Thromboembolism Model
This model assesses the ability of an antithrombotic agent to prevent mortality from acute pulmonary embolism induced by intravenous injection of thrombogenic agents.
Protocol:
-
Animal Preparation: Anesthetize the mouse as previously described.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally.
-
Thromboembolism Induction:
-
Inject a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) intravenously via the tail vein to induce thromboembolism.
-
-
Endpoint Measurement:
-
Monitor the mice for mortality for a defined period (e.g., 30 minutes).
-
The primary endpoint is the survival rate in the drug-treated group compared to the vehicle-treated group.
-
Tail Transection Bleeding Model
This model is used to evaluate the potential bleeding risk associated with anticoagulant therapy.
Protocol:
-
Animal Preparation: Anesthetize the mouse.
-
Drug Administration: Administer this compound or vehicle orally. Doses up to 10 mg/kg have been shown to not significantly increase blood loss.
-
Bleeding Induction:
-
Transect the tail at a specific distance from the tip (e.g., 3 mm) using a sharp scalpel.
-
-
Bleeding Measurement:
-
Immediately immerse the transected tail in pre-warmed (37°C) saline.
-
Measure the time until bleeding ceases (bleeding time).
-
Alternatively, collect the blood in the saline over a set period (e.g., 10 minutes) and quantify the amount of blood loss by measuring the hemoglobin concentration in the saline.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings and animal strains. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 3. Video: Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Factor Xa Inhibitors like Darexaban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of Factor Xa (FXa) inhibitors using high-throughput screening (HTS) assays. The protocols are optimized for a 384-well format to maximize throughput and conserve reagents, making them ideal for screening large compound libraries.
Introduction: The Role of Factor Xa in Coagulation and as a Therapeutic Target
Factor Xa is a critical serine protease that occupies a central position in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to form fibrin, the structural basis of a blood clot.[1] Direct FXa inhibitors, such as Darexaban, bind to the active site of FXa, preventing this conversion and thereby exerting a potent anticoagulant effect. This makes FXa a prime target for the development of novel anticoagulants for the prevention and treatment of thromboembolic disorders.[2][3]
Below is a simplified representation of the coagulation cascade highlighting the role of Factor Xa and the mechanism of action of direct FXa inhibitors.
Caption: Role of Factor Xa in the coagulation cascade and its inhibition by Darexaban.
High-Throughput Screening Workflow for FXa Inhibitors
The discovery of novel FXa inhibitors typically follows a multi-step HTS workflow designed to efficiently screen large compound libraries and identify promising candidates for further development.[1]
Caption: General workflow for a high-throughput screening campaign for FXa inhibitors.
Experimental Protocols
Primary HTS: Chromogenic Assay (384-Well Format)
This protocol is adapted for a 384-well format to maximize throughput.
Objective: To identify compounds that inhibit FXa activity from a large chemical library.
Principle: The assay measures the ability of FXa to cleave a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring absorbance at 405 nm. The presence of an inhibitor reduces the rate of color development.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa Substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4, with NaCl and CaCl2)
-
Compound Library (dissolved in DMSO)
-
Positive Control (e.g., Darexaban or another known FXa inhibitor)
-
Negative Control (DMSO)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling systems
-
Microplate reader with 405 nm absorbance capability
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.
-
Control Wells:
-
Negative Control: Dispense 50 nL of DMSO into at least 16 wells.
-
Positive Control: Dispense 50 nL of a known FXa inhibitor (e.g., Darexaban at a concentration that gives >80% inhibition) into at least 16 wells.
-
-
Enzyme Addition: Add 10 µL of Human Factor Xa solution (at a final concentration of ~0.5 nM in Assay Buffer) to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the chromogenic FXa substrate (at a concentration near its Km, e.g., 200 µM for S-2222) to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at room temperature.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well.
Hit Confirmation and IC50 Determination: Chromogenic Assay
Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate in triplicate.
-
Follow steps 2-7 from the primary screening protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Secondary HTS: Fluorogenic Assay (384-Well Format)
Objective: To confirm hits in an orthogonal assay format.
Principle: This assay utilizes a synthetic substrate that is cleaved by FXa to release a fluorophore, which can be quantified by a fluorescence reader. In the presence of an inhibitor, the cleavage is reduced, resulting in a lower fluorescence signal.
Materials:
-
Human Factor Xa (purified)
-
Fluorogenic FXa Substrate
-
Assay Buffer
-
Confirmed Hit Compounds (in DMSO)
-
Positive and Negative Controls
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Dispense 50 nL of serially diluted hit compounds into the wells of a 384-well plate.
-
Control Wells: Include appropriate positive and negative controls.
-
Enzyme Addition: Add 10 µL of Human Factor Xa solution to all wells.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Substrate Addition: Add 10 µL of the fluorogenic FXa substrate to all wells.
-
Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic or endpoint mode.
Data Presentation and Analysis
HTS Assay Quality Control
The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.
| Parameter | Typical Value | Acceptance Criteria |
| Z'-Factor | 0.75 - 0.90 | > 0.5 |
| Signal-to-Background | > 10 | > 5 |
| CV of Negative Control | < 5% | < 10% |
| CV of Positive Control | < 10% | < 15% |
Comparative Potency of FXa Inhibitors
The following table summarizes the inhibitory potency (IC50) of Darexaban and other well-known direct FXa inhibitors determined in chromogenic and fluorogenic assays.
| Parameter | Darexaban | Rivaroxaban | Apixaban |
| IC50 (nM) - Chromogenic Assay | 54.6 | ~2.9 | ~1.06 |
| IC50 (nM) - Fluorogenic Assay | N/A | ~2.5 | N/A |
| Ki (nM) | 31 | 0.7 | N/A |
| Selectivity vs. Thrombin | High | >10,000-fold | N/A |
Data Analysis Workflow
The workflow for HTS data analysis is crucial for minimizing false positives and negatives and identifying true hits.
Caption: Logical workflow for HTS data analysis and hit identification.
Conclusion
The described HTS assays provide robust and reliable platforms for the identification and characterization of novel Factor Xa inhibitors. The detailed protocols for both chromogenic and fluorogenic assays, along with the data analysis workflow, offer a comprehensive guide for researchers in the field of anticoagulant drug discovery. The use of a 384-well format allows for efficient screening of large compound libraries, accelerating the identification of promising lead candidates like Darexaban.
References
Application Notes and Protocols for Darexaban Maleate in Preclinical Stroke Prevention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Darexaban maleate in animal models studying stroke prevention in the context of atrial fibrillation (AF). The protocols outlined below are synthesized from established preclinical research methodologies.
Introduction
Darexaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its potential as an oral anticoagulant has been investigated for the prevention of thromboembolic events, including stroke in patients with atrial fibrillation. Atrial fibrillation is a common cardiac arrhythmia that significantly increases the risk of stroke due to the formation of blood clots in the atria. Animal models that mimic this condition are invaluable for the preclinical evaluation of novel anticoagulants like Darexaban.
Mechanism of Action
Darexaban and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa. FXa is a key component of the prothrombinase complex, which is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, the primary protein component of a blood clot. By inhibiting FXa, Darexaban effectively reduces thrombin generation and subsequent fibrin formation in a dose-dependent manner.
Quantitative Data Summary
The following tables summarize the key quantitative data for Darexaban and its active metabolite from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of Darexaban and Darexaban Glucuronide
| Parameter | Darexaban | Darexaban Glucuronide | Reference |
| Ki (human Factor Xa) | 0.031 µM | 0.020 µM | |
| Doubling Concentration (Prothrombin Time, human plasma) | 1.2 µM | 0.95 µM |
Table 2: In Vivo Efficacy of Darexaban in Rat Thrombosis Models
| Model | Parameter | Value | Reference |
| Venous Thrombosis | ID₅₀ | 0.97 mg/kg | |
| Arterio-venous (A-V) Shunt Thrombosis | ID₅₀ | 16.7 mg/kg |
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10% DMSO solution in saline.
-
Prepare a 40% PEG300 solution in saline.
-
Prepare a 5% Tween-80 solution in saline.
-
To prepare the final vehicle, mix the solutions in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the required amount of this compound powder.
-
Suspend the this compound powder in the prepared vehicle to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Note: The solubility of Darexaban in this vehicle should be confirmed, and adjustments can be made as necessary. For example, a formulation of 10% DMSO and 90% corn oil has also been suggested.
Animal Model: Atrial Fibrillation and Thromboembolic Stroke in Rats
This protocol outlines the induction of atrial fibrillation followed by a thromboembolic stroke in Sprague-Dawley rats.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Justification: Rats are a commonly used model for cardiovascular research due to their well-characterized physiology and the availability of established surgical techniques.
Procedure:
Part A: Induction of Atrial Fibrillation (AF)
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision in the neck to expose the right jugular vein.
-
Carefully insert a cardiac catheter into the jugular vein and advance it towards the right atrium.
-
Induce AF via electrical stimulation using a protocol of rapid atrial pacing. A continuous rapid atrial pacing with a cycle length of 70 ms has been shown to be effective in unanesthetized rats.
-
Confirm the induction of AF using an electrocardiogram (ECG).
Part B: Induction of Thromboembolic Stroke
-
This procedure should be performed after the successful induction of AF.
-
The middle cerebral artery occlusion (MCAo) model is a widely used method to induce ischemic stroke.
-
Under anesthesia, make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a silicon-coated suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Close all incisions and allow the animal to recover.
Drug Administration and Dosing
-
Route of Administration: Oral gavage is recommended to ensure accurate dosing.
-
Dosing Regimen: Based on the ID₅₀ values from rat thrombosis models, a starting dose range of 1-10 mg/kg of this compound can be considered. A dose-response study is highly recommended to determine the optimal dose for stroke prevention in the AF model.
-
Timing of Administration: Darexaban should be administered prior to the induction of stroke. The exact timing should be determined based on the pharmacokinetic profile of Darexaban in rats, specifically the time to reach maximum plasma concentration (Tmax). Darexaban is rapidly absorbed and metabolized to its active glucuronide metabolite.
Endpoint Analysis
-
Neurological Deficit Scoring: Assess neurological function at various time points post-stroke using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Coagulation Assays: Collect blood samples to measure prothrombin time (PT), activated partial thromboplastin time (aPTT), and anti-Xa activity to assess the anticoagulant effect of Darexaban.
Safety and Toxicology
Preclinical studies are essential to establish the safety profile of Darexaban. While it has been shown to have a wider therapeutic window compared to some other anticoagulants in thrombosis models, with less effect on bleeding time at antithrombotic doses, careful monitoring for any signs of bleeding is crucial in all animal experiments.
Conclusion
This compound holds promise as an oral anticoagulant for the prevention of stroke in atrial fibrillation. The protocols provided here offer a framework for researchers to investigate its efficacy and mechanism of action in a relevant preclinical animal model. It is important to note that the development of Darexaban was discontinued in 2011, but it remains a valuable tool for research purposes. Further optimization of the experimental conditions, particularly the dosing regimen and the timing of drug administration in the context of an AF-induced stroke model, is recommended for future studies.
Application Notes and Protocols for Assessing the Anticoagulant Effects of Darexaban Maleate in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban maleate (formerly YM150) is a direct, competitive inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By inhibiting FXa, Darexaban effectively reduces thrombin generation and subsequently fibrin clot formation, exerting its anticoagulant effect.[1][2] Although the clinical development of Darexaban was discontinued, its mechanism of action and the methods to assess its effects remain relevant for researchers studying FXa inhibitors and anticoagulant therapies.[1] Its active metabolite, Darexaban glucuronide (YM-222714), also contributes significantly to its pharmacological activity.
These application notes provide detailed protocols for assessing the anticoagulant effects of this compound in whole blood using three key techniques: Prothrombin Time (PT), Chromogenic Anti-Xa Assay, and Thromboelastography (TEG).
Mechanism of Action: Factor Xa Inhibition
Darexaban and its active metabolite directly bind to the active site of both free and prothrombinase-bound Factor Xa, inhibiting its enzymatic activity. This prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the common pathway of the coagulation cascade. The reduction in thrombin levels leads to decreased fibrin formation and ultimately, a reduction in clot formation.
Caption: this compound directly inhibits Factor Xa.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various coagulation parameters.
| Parameter | This compound Concentration | Expected Effect | Reference |
| Prothrombin Time (PT) | 1.2 µM | Doubling of clotting time in human plasma | |
| 0.95 µM (Darexaban glucuronide) | Doubling of clotting time in human plasma | ||
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent | Prolongation | |
| Anti-Xa Activity | Concentration-dependent | Increase | |
| Thromboelastography (TEG) | |||
| R time (Reaction time) | Concentration-dependent | Prolongation | |
| K time (Kinetics) | Concentration-dependent | Prolongation | |
| Alpha angle | Concentration-dependent | Decrease | |
| MA (Maximum Amplitude) | Minimal to no change |
Experimental Protocols
Prothrombin Time (PT) Assay in Whole Blood
The PT assay evaluates the extrinsic and common pathways of coagulation. Darexaban has been shown to have a high sensitivity in the prothrombin time clotting test.
References
Application Notes and Protocols for Darexaban Maleate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Darexaban maleate as a reference standard in analytical chemistry. The protocols herein describe the quantification and stability assessment of this compound in bulk drug substance, which are crucial for quality control and formulation development.
Introduction
Darexaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its maleate salt is used as a reference standard for analytical purposes. Accurate and precise analytical methods are essential for the quantification of Darexaban in active pharmaceutical ingredients (API) and finished pharmaceutical products. These notes provide protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, as well as a protocol for forced degradation studies to establish the stability-indicating nature of the analytical methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Darexaban and its maleate salt is presented in the table below.
| Property | Value |
| Chemical Name | N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide maleate |
| Molecular Formula | C₃₁H₃₄N₄O₈ |
| Molecular Weight | 590.62 g/mol |
| CAS Number | 365462-24-4 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% |
Signaling Pathway of Darexaban
Darexaban acts as an anticoagulant by directly inhibiting Factor Xa (FXa). FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. By binding to the active site of FXa, Darexaban blocks this downstream signaling, thereby preventing thrombus formation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Assay
This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of this compound. The method is adapted from validated procedures for similar Factor Xa inhibitors.[2][3]
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or 25 °C) |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4.1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and sonicate for 15 minutes. Make up to the mark with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare a solution of the bulk drug substance in the same manner as the standard solution.
4.1.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
4.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the blank (mobile phase) to ensure no interfering peaks.
-
Inject the standard solution in six replicates and check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the percentage assay of this compound using the peak areas.
UV-Visible Spectrophotometry for Quantification
This method provides a simple and rapid approach for the quantification of this compound in a bulk drug substance.[4]
4.2.1. Method Parameters
| Parameter | Value |
| Solvent | Methanol or Dimethyl Sulfoxide (DMSO) |
| Wavelength of Maximum Absorbance (λmax) | To be determined (approx. 270 nm in DMSO) |
| Linearity Range | e.g., 2-20 µg/mL |
4.2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL) using the chosen solvent.
4.2.3. Procedure
-
Record the UV spectrum of a dilute standard solution of this compound in the chosen solvent from 200-400 nm to determine the λmax.
-
Measure the absorbance of the calibration standards at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a sample solution of the bulk drug at a concentration within the calibration range.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
LC-MS/MS Method for Bioanalytical Applications
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of Darexaban in biological matrices, adapted from methods for other Factor Xa inhibitors.
4.3.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Optimized for separation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for Darexaban and Internal Standard |
4.3.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
4.3.3. Method Validation
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
4.4.1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
4.4.2. Procedure
-
Prepare a solution of this compound (e.g., 1000 µg/mL).
-
Expose the solution to the different stress conditions.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the developed HPLC method.
-
Analyze the stressed samples and evaluate the chromatograms for the appearance of degradation products and the separation of these products from the main Darexaban peak.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound as a reference standard.
Data Presentation
The quantitative data generated from the analytical methods should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: HPLC Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | 0.5% | ≤ 2.0% |
| - Interday | 0.8% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Robust | No significant changes |
Table 2: Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | One major degradation product observed. |
| Base Hydrolysis | 25.8% | Two major degradation products observed. |
| Oxidative Degradation | 8.5% | Minor degradation observed. |
| Thermal Degradation | 5.1% | Minimal degradation. |
| Photolytic Degradation | 12.3% | One major degradation product observed. |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the use of this compound as a reference standard. The detailed protocols for HPLC, UV-Vis spectroscopy, and LC-MS/MS, along with the forced degradation study design, will enable researchers and scientists to accurately quantify and assess the stability of Darexaban, ensuring the quality and consistency of this important anticoagulant. The provided methods, adapted from established procedures for similar compounds, serve as a robust starting point for method development and validation in a regulated laboratory environment.
References
Application Notes and Protocols: Use of Darexaban Maleate in Ex Vivo Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban maleate is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, Darexaban effectively reduces the generation of thrombin, a key mediator of fibrin formation and a potent platelet agonist. While the primary role of Darexaban is as an anticoagulant, understanding its effects on platelet function is crucial for a comprehensive assessment of its pharmacological profile. This document provides detailed application notes and protocols for the use of this compound in ex vivo platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA).
It is important to note that the clinical development of Darexaban was discontinued. However, studies have indicated that its active metabolite, darexaban glucuronide, has no direct effect on platelet activation and aggregation. The protocols and data presented herein are based on established methodologies for assessing the impact of FXa inhibitors on platelet function.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that directly, selectively, and competitively inhibits FXa. FXa is situated at the convergence of the intrinsic and extrinsic coagulation pathways and is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting FXa, Darexaban disrupts the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation. This reduction in thrombin is the primary mechanism by which Darexaban is expected to indirectly influence platelet aggregation, as thrombin is a powerful activator of platelets through Protease-Activated Receptors (PARs).
Figure 1: Mechanism of action of this compound.
Data Presentation: Expected Effects of Factor Xa Inhibitors on Platelet Aggregation
While specific quantitative data for this compound in platelet aggregation assays are not widely available, studies on other direct FXa inhibitors, such as rivaroxaban and apixaban, provide insights into the expected outcomes. Generally, direct FXa inhibitors do not significantly affect platelet aggregation induced by agonists that act independently of thrombin generation, such as ADP, collagen, or arachidonic acid.[1] However, a reduction in thrombin-induced or tissue factor-induced platelet aggregation may be observed due to the primary mechanism of action of these drugs.
The following tables present illustrative data from studies on other FXa inhibitors to provide a framework for expected results when testing a compound with a similar mechanism.
Table 1: Illustrative Data on the Effect of a Direct FXa Inhibitor (Rivaroxaban) on Agonist-Induced Platelet Aggregation
| Agonist | Concentration | Pre-Treatment Aggregation (%) | Post-Treatment Aggregation (%) | % Change |
| ADP | 5 µM | 65.2 ± 10.1 | 63.8 ± 9.7 | -2.1 |
| Collagen | 2 µg/mL | 78.5 ± 8.5 | 77.1 ± 8.9 | -1.8 |
| Arachidonic Acid | 0.5 mM | 85.3 ± 7.2 | 84.5 ± 7.5 | -0.9 |
| Thrombin | 0.5 U/mL | 88.1 ± 6.9 | 75.4 ± 8.2* | -14.4 |
| TRAP-6 | 10 µM | 82.4 ± 7.8 | 81.0 ± 8.1 | -1.7 |
Note: Data are representative and adapted from published literature on rivaroxaban for illustrative purposes. A statistically significant decrease is often observed with thrombin due to the mechanism of action of FXa inhibitors.[2][3]
Table 2: Illustrative Data on the Effect of a Direct FXa Inhibitor (Edoxaban) on Thrombin-Induced Platelet Aggregation
| Time Point | Mean Aggregation (%) | Standard Deviation |
| Baseline (Pre-dose) | 60.35 | ± 33.3 |
| 2 hours Post-dose | 27.25* | ± 30.8 |
Note: Data adapted from a study on edoxaban demonstrating a significant reduction in thrombin-induced platelet aggregation post-administration.[3][4]
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Using Light Transmission Aggregometry (LTA)
This protocol describes the standard method for assessing platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Whole blood collected from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 14 days.
-
3.2% Sodium Citrate Vacutainer tubes.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Arachidonic Acid
-
Thrombin
-
Thrombin Receptor-Activating Peptide (TRAP-6)
-
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Incubation with this compound:
-
Aliquot PRP into separate tubes.
-
Add this compound solution at various final concentrations to the PRP. A vehicle control (the solvent used for Darexaban) should also be prepared.
-
Incubate the PRP-Darexaban mixture for 15 minutes at 37°C.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place the PRP sample (containing Darexaban or vehicle) into the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add the platelet agonist to the cuvette and record the change in light transmission for 5-10 minutes.
-
The maximum percentage of aggregation is determined for each agonist concentration.
-
-
Data Analysis:
-
Compare the maximum aggregation in the presence of this compound to the vehicle control.
-
Generate dose-response curves to determine the IC50 if an inhibitory effect is observed.
-
Figure 2: LTA experimental workflow.
Signaling Pathways in Platelet Aggregation
Understanding the signaling pathways involved in platelet aggregation is essential for interpreting the results of ex vivo assays. Platelet activation is initiated by the binding of agonists to their specific receptors on the platelet surface, triggering a cascade of intracellular events that lead to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Figure 3: Platelet aggregation signaling pathway.
Conclusion
This compound, as a direct FXa inhibitor, is not expected to have a direct inhibitory effect on platelet aggregation induced by common agonists like ADP and collagen. Its primary influence on platelet function is indirect, through the reduction of thrombin generation. Therefore, ex vivo platelet aggregation assays are valuable for confirming this selective mechanism of action. When conducting such studies, it is crucial to include thrombin-dependent agonists to observe the anticipated indirect effects. The protocols and illustrative data provided in this document offer a comprehensive guide for researchers and scientists in the field of drug development to assess the impact of this compound and other FXa inhibitors on platelet function.
References
- 1. Effects of Rivaroxaban on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First evidence: rivaroxaban and apixaban reduce thrombin-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Darexaban maleate in aqueous buffers
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to address solubility challenges encountered with Darexaban maleate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it challenging to work with?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] The predicted water solubility of this compound is approximately 0.0291 mg/mL.[2] This low solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in vivo.
Q2: How does pH affect the solubility of this compound?
This compound is a salt of a weakly basic drug. Its solubility is highly dependent on the pH of the aqueous medium. The predicted pKa values for Darexaban are 8.32 (strongest acidic) and 8.95 (strongest basic).[2] At a pH below its pKa, the molecule will be protonated and exist in a more soluble ionized form. As the pH increases above the pKa, the un-ionized form predominates, leading to a significant decrease in solubility. Therefore, maintaining an acidic pH is crucial for maximizing the aqueous solubility of this compound.
Q3: What are the common strategies to improve the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[3] These include:
-
pH Adjustment: Maintaining an acidic pH (typically below 4) to keep the drug in its ionized, more soluble form.
-
Co-solvents: Using water-miscible organic solvents to increase the solvent polarity and enhance solubility.[4]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, which have improved aqueous solubility.
Q4: Are there any stability concerns when working with this compound, particularly in solution?
Yes, as a maleate salt, this compound can be susceptible to degradation, especially at non-optimal pH values or in the presence of certain excipients. It is essential to assess the chemical stability of this compound in the chosen buffer system and under the experimental conditions. Stability studies, often involving HPLC analysis over time, are recommended to ensure the integrity of the compound during your experiments.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
-
Question: I prepared a stock solution of this compound in an organic solvent and diluted it into my aqueous buffer (pH 7.4), but I immediately observed precipitation. What went wrong?
-
Answer: this compound has very low solubility at neutral to alkaline pH. Diluting a concentrated stock into a pH 7.4 buffer will likely cause the drug to crash out of solution.
-
Troubleshooting Steps:
-
Lower the pH of your aqueous buffer: Attempt to dissolve this compound in a buffer with a pH below 4.0. Citrate or acetate buffers are common choices.
-
Use a co-solvent system: If a neutral pH is required for your assay, consider using a buffer system containing a co-solvent such as DMSO, ethanol, or PEG 400 to maintain solubility. Be mindful of the final co-solvent concentration and its potential impact on your experimental system.
-
Incorporate a solubilizing excipient: Consider the use of surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) in your aqueous buffer to enhance solubility.
-
Issue 2: I am seeing inconsistent results in my in vitro assays, which I suspect are due to poor solubility.
-
Question: My dose-response curves are not consistent, and I suspect the actual concentration of this compound in my assay medium is lower than the nominal concentration. How can I confirm and address this?
-
Answer: Poor solubility can lead to inconsistent and lower-than-expected effective concentrations in your assays.
-
Troubleshooting Steps:
-
Determine the kinetic solubility: Perform a kinetic solubility assessment in your final assay medium to understand the concentration at which this compound starts to precipitate over the time course of your experiment.
-
Visually inspect for precipitation: Before and after your experiment, visually inspect your assay plates or tubes for any signs of precipitation.
-
Filter and quantify: At the end of your experiment, filter a sample of your assay medium and quantify the concentration of this compound using a suitable analytical method like HPLC-UV to determine the amount that remained in solution.
-
Optimize your formulation: Based on the findings, you may need to lower the test concentration or incorporate solubility-enhancing excipients as described in the previous troubleshooting point.
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
This protocol describes a method to determine the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate buffer (0.1 M) solutions at pH 2.0, 4.0, 6.0, 7.0, and 8.0
-
Citrate buffer (0.1 M) solutions at pH 3.0 and 5.0
-
HPLC grade water, acetonitrile, and formic acid
-
2 mL microcentrifuge tubes
-
Thermomixer or shaking incubator
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of this compound powder to 1 mL of each buffer solution in a microcentrifuge tube. Ensure there is undissolved solid material at the bottom of each tube.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.
Data Presentation:
Table 1: Hypothetical pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Phosphate | 1500 |
| 3.0 | Citrate | 1250 |
| 4.0 | Phosphate | 800 |
| 5.0 | Citrate | 150 |
| 6.0 | Phosphate | 35 |
| 7.0 | Phosphate | < 5 |
| 8.0 | Phosphate | < 1 |
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method to evaluate the effect of common co-solvents on the solubility of this compound.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare co-solvent mixtures by adding varying percentages (v/v) of DMSO, EtOH, PEG 400, or PG to PBS (e.g., 5%, 10%, 20%).
-
Follow steps 2-6 from Protocol 1, using the co-solvent mixtures instead of the different pH buffers.
Data Presentation:
Table 2: Hypothetical Solubility of this compound in Co-solvent Systems (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (PBS) | 0 | < 5 |
| DMSO | 5 | 50 |
| 10 | 150 | |
| 20 | 400 | |
| Ethanol | 5 | 25 |
| 10 | 70 | |
| 20 | 180 | |
| PEG 400 | 5 | 40 |
| 10 | 110 | |
| 20 | 250 |
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol describes how to assess the impact of a cyclodextrin on the solubility of this compound.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare solutions of HP-β-CD in PBS at various concentrations (w/v), for example, 1%, 2.5%, 5%, and 10%.
-
Follow steps 2-6 from Protocol 1, using the HP-β-CD solutions.
Data Presentation:
Table 3: Hypothetical Solubility of this compound with HP-β-CD (pH 7.4) at 25°C
| HP-β-CD Concentration (% w/v) | Solubility (µg/mL) |
| 0 | < 5 |
| 1 | 60 |
| 2.5 | 180 |
| 5 | 450 |
| 10 | 1100 |
Visualizations
References
Technical Support Center: Addressing Darexaban Maleate Instability in Long-Term Experiments
Disclaimer: Darexaban maleate is an investigational compound for which detailed public stability data is limited. The following troubleshooting guides and FAQs have been developed by extrapolating information from structurally related Factor Xa inhibitors (e.g., apixaban, rivaroxaban) and compounds containing a maleate salt. These recommendations should be considered as a general guide. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential causes of this compound instability in solution?
Based on related compounds, this compound instability in solution during long-term experiments can likely be attributed to several factors:
-
Hydrolysis: Amide bonds in the Darexaban molecule may be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative degradation, particularly if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or ambient light can induce degradation of the active compound.
-
Maleate Salt Reactivity: The maleate counter-ion itself can be reactive and may contribute to degradation pathways, such as the potential for Michael addition reactions with the parent drug or other nucleophiles in the formulation.[1][2][3][4]
Q2: What are the best practices for storing this compound stock solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[5] For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. The choice of solvent should be validated for compatibility and stability.
-
Container: Use tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: How often should I assess the purity of my this compound working solutions?
For long-term experiments, it is crucial to periodically assess the purity of your working solutions. The frequency of testing will depend on the duration of the experiment and the storage conditions. A common practice is to test the solution at the beginning and end of a long-term study. For continuous or critical experiments, more frequent checks (e.g., weekly or bi-weekly) are recommended. A stability-indicating analytical method, such as HPLC-UV, is essential for this purpose.
Q4: Are there any known incompatibilities with common excipients or reagents?
While specific data for this compound is unavailable, studies on similar compounds suggest potential incompatibilities. For instance, the maleate salt of other drugs has been shown to react with excipients. It is advisable to conduct compatibility studies with any new excipients or reagents. Be cautious with alkaline conditions which can promote degradation.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results Over Time
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock or working solutions. | 1. Verify Storage Conditions: Ensure stock solutions are stored at ≤ -20°C and protected from light. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock for each experiment. 3. Assess Purity: Use a stability-indicating HPLC method to check the purity of the stock and working solutions. 4. pH Control: Ensure the pH of your experimental medium is within a stable range for this compound (typically near neutral). Avoid highly acidic or basic conditions. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the unknown peaks to help elucidate their structure. 2. Conduct Forced Degradation Studies: To predict potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light). This can help in identifying the unknown peaks in your experimental samples. 3. Optimize Separation Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation of this compound from all degradation products. |
Quantitative Data Summary
Due to the limited public data on this compound, the following table summarizes typical degradation observed for other Factor Xa inhibitors under forced degradation conditions. This can serve as a guide for what to expect with this compound.
| Stress Condition | Typical Degradation Observed in Related "-xaban" Drugs | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation | |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | |
| Oxidative (e.g., 3-30% H₂O₂) | Moderate to significant degradation | |
| Thermal (e.g., 60-105°C) | Moderate degradation | |
| Photolytic (UV light) | Variable, from stable to moderate degradation |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry weighing vessel.
-
Dissolution: Dissolve the powder in an appropriate volume of anhydrous, HPLC-grade DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber glass vials with screw caps. This minimizes freeze-thaw cycles and light exposure for the bulk of the stock.
-
Storage: Store the aliquots at -80°C for long-term storage. For daily use, an aliquot can be stored at -20°C for up to one month (stability should be verified).
-
Handling: When preparing working solutions, allow the stock solution aliquot to thaw completely at room temperature. Briefly vortex before taking the required volume.
Protocol 2: Stability-Indicating HPLC Method for this compound (Hypothetical, based on related compounds)
This protocol is a starting point and will require optimization for this compound.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength; 249 nm is a common wavelength for related compounds.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Mechanism of action of Darexaban as a direct Factor Xa inhibitor.
Caption: Workflow for handling this compound in long-term experiments.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Identifying and minimizing off-target effects of Darexaban maleate in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Darexaban maleate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro target of this compound?
This compound is a potent and selective direct inhibitor of Factor Xa (FXa), a crucial serine protease in the blood coagulation cascade.[1][2][3] Its primary mechanism of action is the competitive inhibition of FXa, which in turn suppresses the conversion of prothrombin to thrombin, leading to a dose-dependent decrease in blood clot formation.[1]
Q2: What are the potential, hypothetical off-target effects of this compound?
While specific off-target interactions for this compound are not extensively documented, researchers should consider the following potential off-target classes based on its chemical structure and primary target:
-
Other Serine Proteases: Due to the structural similarities in the active sites of serine proteases, Darexaban could potentially inhibit other proteases like thrombin, trypsin, or kallikrein, although it has been reported to have high selectivity for FXa.[3]
-
Kinases: Kinase inhibition is a common off-target effect for many small molecule drugs. Screening against a panel of kinases is a prudent step to identify any unintended inhibitory activity.
-
G-Protein Coupled Receptors (GPCRs): Interactions with GPCRs can lead to a wide range of cellular effects. A broad GPCR binding screen can help identify any such interactions.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolism of Darexaban or other compounds.
Q3: What is a general workflow for identifying off-target effects in vitro?
A systematic approach is recommended to identify potential off-target effects. This typically involves a tiered screening strategy, starting with broad panels and progressing to more focused confirmatory and functional assays.
Troubleshooting Guides
Guide 1: Protease Inhibition Assays
Issue: Unexpected inhibition of a serine protease other than Factor Xa.
| Possible Cause | Suggested Action |
| Lack of Specificity | 1. Confirm with a different assay format: Use an orthogonal assay with a different detection method to validate the finding. 2. Determine the IC50: Perform a dose-response curve to quantify the potency of inhibition. A significantly higher IC50 for the off-target protease compared to FXa indicates selectivity. 3. Structural analysis: If available, compare the active site of the off-target protease with that of FXa to understand potential binding interactions. |
| Assay Interference | 1. Run a substrate-only control: Incubate Darexaban with the substrate in the absence of the enzyme to check for direct quenching or enhancement of the signal. 2. Test with a different substrate: Use a substrate with a different fluorophore or chromophore to rule out compound-specific interference with the detection method. |
| Contaminated Reagents | 1. Use fresh reagents: Prepare fresh buffers, enzyme, and substrate solutions. 2. Check enzyme purity: Verify the purity of the off-target protease preparation, as it could be contaminated with FXa. |
Table 1: Example Data for this compound Selectivity
| Target | IC50 (nM) |
| Factor Xa | 54.6 |
| Thrombin | > 10,000 |
| Trypsin | > 10,000 |
| Kallikrein | > 10,000 |
| (Data is illustrative and based on reported high selectivity) |
Guide 2: Kinase Inhibition Assays
Issue: Darexaban shows significant inhibition in a kinase screening panel.
| Possible Cause | Suggested Action |
| ATP-Competitive Inhibition | 1. Vary ATP concentration: Perform the kinase assay at different ATP concentrations. If the IC50 of Darexaban increases with higher ATP concentrations, it suggests a competitive binding mode. 2. Determine Ki: Calculate the inhibitor constant (Ki) to better understand the binding affinity. |
| Non-Specific Inhibition | 1. Run a counter-screen: Use an assay format that is less susceptible to interference, such as a radiometric assay. 2. Check for aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific enzyme inhibition. Include a detergent like Triton X-100 in the assay buffer to mitigate this. |
| Assay Artifact | 1. Test in a different assay format: Confirm the inhibition using an orthogonal method (e.g., mobility shift assay if the primary screen was fluorescence-based). 2. Check for signal interference: Run controls without the kinase to see if Darexaban affects the detection reagents or the substrate signal directly. |
Guide 3: Cell-Based Assays
Issue: Unexpected cytotoxicity or functional effects observed in a cell-based assay.
| Possible Cause | Suggested Action |
| Off-Target Cytotoxicity | 1. Use a panel of cell lines: Test the cytotoxicity of Darexaban across multiple cell lines from different tissues to determine if the effect is cell-type specific. 2. Determine the therapeutic window: Compare the concentration at which cytotoxicity is observed with the concentration required for on-target FXa inhibition. A large therapeutic window suggests that the cytotoxicity may be due to an off-target effect. |
| Activation of an Off-Target Pathway | 1. Pathway analysis: Use techniques like phospho-proteomics or RNA sequencing to identify signaling pathways that are altered by Darexaban treatment. 2. Use specific inhibitors: If a particular off-target pathway is suspected, use known inhibitors of that pathway to see if they can rescue the observed phenotype. |
| Assay Interference | 1. Validate with an orthogonal assay: Use a different method to measure the same endpoint (e.g., if using an MTT assay for viability, confirm with a trypan blue exclusion assay). 2. Cell-free controls: Run controls with Darexaban and the assay reagents in the absence of cells to check for direct chemical interference. |
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay (Fluorogenic)
Objective: To determine the inhibitory activity of this compound against a panel of serine proteases.
Materials:
-
Purified recombinant proteases (e.g., Thrombin, Trypsin, Kallikrein)
-
Fluorogenic peptide substrates specific for each protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the microplate, add 25 µL of the diluted this compound or vehicle (DMSO) control to the appropriate wells.
-
Add 50 µL of the protease solution (at a pre-determined optimal concentration) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes.
-
Calculate the initial reaction rates and determine the percent inhibition for each Darexaban concentration.
-
Plot the percent inhibition versus the logarithm of the Darexaban concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)
Objective: To assess the inhibitory effect of this compound on a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white, flat-bottom microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Buffer.
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the kinase and substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Visualizations
References
Troubleshooting unexpected results in coagulation assays with Darexaban maleate
Technical Support Center: Darexaban Maleate in Coagulation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected results in coagulation assays. Although the development of Darexaban was discontinued in September 2011, it serves as a model direct Factor Xa (FXa) inhibitor for research purposes[1].
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation?
A1: Darexaban (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa)[1][2]. FXa is a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge[3]. It is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa)[1]. By selectively and competitively inhibiting FXa, Darexaban and its active glucuronide metabolite block this conversion, thereby reducing thrombin generation and subsequent fibrin clot formation. This action is independent of antithrombin.
Q2: Why are my Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) results unexpectedly prolonged?
A2: Prolongation of PT and aPTT is an expected pharmacological effect of Darexaban. As a direct FXa inhibitor, it interferes with the common pathway of the coagulation cascade, which is assessed by both PT and aPTT assays.
-
Prothrombin Time (PT): Darexaban demonstrates a dose-dependent prolongation of PT. Studies showed that the concentration of Darexaban and its active metabolite required to double the PT in human plasma were 1.2 µM and 0.95 µM, respectively. The degree of prolongation can vary depending on the specific thromboplastin reagent used in the assay.
-
activated Partial Thromboplastin Time (aPTT): The aPTT is also prolonged by Darexaban, although it may be less sensitive than the PT. The sensitivity of the aPTT can also differ significantly based on the reagent used.
It is crucial to recognize that these routine tests are not recommended for quantifying the anticoagulant effect of Darexaban due to their variability and lack of a stable linear correlation with drug concentration.
Q3: Is the Thrombin Time (TT) affected by Darexaban?
A3: No, the Thrombin Time (TT) should not be affected. Darexaban is a direct FXa inhibitor and does not inhibit thrombin (Factor IIa). An unaffected TT in the presence of a prolonged PT or aPTT can help differentiate the anticoagulant effect from that of a direct thrombin inhibitor like dabigatran.
Q4: Can Darexaban interfere with other coagulation assays, such as factor activity or thrombophilia tests?
A4: Yes, significant interference can occur, potentially leading to misinterpretation of results.
-
Clot-Based Factor Assays: Assays for factors in the extrinsic, intrinsic, and common pathways (e.g., FII, FV, FVII, FVIII, FIX, FXI, FXII) that rely on a PT or aPTT endpoint may show falsely decreased activity.
-
Thrombophilia Testing: Clot-based assays for Protein C and Protein S can be falsely elevated, potentially masking a true deficiency. Antithrombin activity assays that are FXa-based will also be affected, leading to an overestimation of antithrombin levels. Chromogenic or antigen-based assays are generally not affected and should be used as alternatives.
-
Lupus Anticoagulant (LA) Testing: Darexaban can prolong clot-based LA tests, such as the dilute Russell Viper Venom Time (dRVVT), potentially leading to a false-positive result.
Troubleshooting Guide for Unexpected Results
This guide provides a systematic approach to investigating unexpected coagulation assay results when working with this compound.
Step 1: Verify Pre-Analytical and Analytical Factors
Before attributing unexpected results to Darexaban, it is essential to rule out common laboratory errors.
-
Sample Collection: Ensure proper tube fill volume and correct citrate concentration.
-
Sample Processing: Confirm that platelet-poor plasma was prepared correctly through appropriate centrifugation.
-
Reagent and Instrument Performance: Check quality control results for the assay to ensure reagents and instruments are performing within specification.
Step 2: Consider the Pharmacological Effect of Darexaban
If pre-analytical and analytical errors are ruled out, the next step is to assess whether the results are consistent with the known effects of a direct FXa inhibitor.
Logical Flow for Troubleshooting
Caption: A troubleshooting workflow for unexpected coagulation results.
Step 3: Select the Appropriate Assay for Quantification
For accurate measurement of Darexaban's anticoagulant activity, standard clotting assays are not suitable.
-
Recommended Assay: The gold standard for measuring the activity of direct FXa inhibitors is a chromogenic anti-Xa assay calibrated specifically for the drug (or a similar direct FXa inhibitor).
-
Principle: This assay measures the residual amount of a known quantity of FXa that has not been inhibited by the Darexaban in the plasma sample. The residual FXa activity is inversely proportional to the drug concentration.
Data & Assay Characteristics
The following table summarizes the expected impact of Darexaban on various coagulation assays.
| Assay | Expected Effect of Darexaban | Primary Use in Context of Darexaban |
| Prothrombin Time (PT) | Prolonged (Dose-dependent) | Qualitative indicator of presence; not for quantification. |
| Activated PTT (aPTT) | Prolonged | Qualitative indicator of presence; less sensitive than PT. |
| Thrombin Time (TT) | No Effect | Differentiates FXa inhibitors from direct thrombin inhibitors. |
| Clot-based Factor Assays | Falsely Decreased | Avoid; use chromogenic or antigen assays if needed. |
| Chromogenic Anti-Xa Assay | Directly measures drug activity | Recommended for quantification . |
| dRVVT (Lupus Test) | Prolonged (False Positive) | Results are uninterpretable in the presence of the drug. |
| Clot-based Protein C/S | Falsely Increased | Avoid; use chromogenic or antigen assays. |
Experimental Protocols
Protocol: Chromogenic Anti-Xa Assay for Direct FXa Inhibitors
This protocol provides a general methodology. Specifics may vary based on the reagent manufacturer and instrumentation.
1. Principle: Patient plasma containing a direct FXa inhibitor is mixed with a known excess of bovine Factor Xa. The inhibitor neutralizes a portion of the FXa. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA). The color intensity, measured photometrically at 405 nm, is inversely proportional to the concentration of the direct FXa inhibitor in the sample.
2. Materials:
-
Citrated platelet-poor plasma (PPP) sample
-
Drug-specific calibrators and controls
-
Bovine Factor Xa reagent
-
Chromogenic substrate (e.g., S-2765)
-
Assay buffer (Tris-based)
-
Coagulation analyzer or microplate reader with a 405 nm filter
3. Procedure:
-
Preparation: Reconstitute reagents, calibrators, and controls according to manufacturer instructions. Allow all components to reach the analysis temperature (typically 37°C).
-
Calibration: Prepare a standard curve by running the assay with plasma calibrators of known drug concentrations.
-
Sample Incubation: The analyzer automatically pipettes a pre-defined volume of the sample (or calibrator/control) and the Factor Xa reagent into a cuvette. The mixture is incubated for a short period (e.g., 120 seconds).
-
Substrate Addition: The chromogenic substrate is added to the mixture, initiating the colorimetric reaction.
-
Measurement: The rate of color change (OD/min) is measured at 405 nm.
-
Calculation: The analyzer's software interpolates the result for the unknown sample from the calibration curve and reports the concentration in ng/mL.
4. Interpretation: The resulting concentration reflects the anticoagulant activity of Darexaban. Peak levels are typically measured 2-4 hours post-dose.
Visualizing the Mechanism of Action
The diagram below illustrates the point of inhibition for Darexaban in the coagulation cascade.
Coagulation Cascade and Darexaban Inhibition
Caption: Darexaban directly inhibits Factor Xa in the common pathway.
References
Technical Support Center: Controlling for Darexaban Maleate Interference in Fluorescence-Based Assays
This technical support center is a resource for researchers, scientists, and drug development professionals who are using Darexaban maleate in fluorescence-based assays. This compound, due to its chemical structure containing multiple aromatic rings, has the potential to interfere with fluorescence measurements, leading to inaccurate results. This guide provides troubleshooting advice and detailed protocols to help you identify, understand, and mitigate this interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is an experimental anticoagulant that acts as a direct inhibitor of Factor Xa.[1] Its molecular structure, which includes several aromatic rings, gives it the potential to be intrinsically fluorescent (autofluorescent) or to absorb light in the UV-visible range, which can lead to quenching of the fluorescence signal from your assay's fluorophore.
Q2: What are the primary types of interference I should be aware of when working with this compound?
There are two main ways this compound can interfere with your assay:
-
Autofluorescence: this compound itself may emit light upon excitation, leading to a false positive signal or an artificially high background. This is a common issue with compounds containing multiple aromatic systems.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore. This "inner filter effect" results in a decrease in the measured fluorescence signal, potentially leading to false negative results.[2]
Q3: How can I quickly determine if this compound is interfering in my assay?
A simple control experiment is the best way to assess interference.[3] You should measure the fluorescence of this compound in your assay buffer at the same concentration you plan to use in your experiment, but without your fluorophore or other assay components. A significant signal indicates autofluorescence. To check for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A significant decrease in the fluorophore's signal in the presence of this compound suggests quenching.
Q4: What are the general strategies to minimize interference from this compound?
Several strategies can be employed:
-
Run appropriate controls: Always include "compound only" and "fluorophore + compound" controls.
-
Perform a spectral scan: Characterize the excitation and emission spectra of this compound to understand its fluorescent properties.
-
Red-shift your assay: If this compound fluoresces in the blue or green region, switching to a fluorophore that excites and emits at longer wavelengths (red-shifted) can often resolve the issue.[4][5]
-
Adjust compound concentration: If possible, use the lowest effective concentration of this compound to minimize its interference.
-
Mathematical correction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" control from your experimental wells.
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal in Wells Containing this compound
This issue is likely due to the autofluorescence of this compound.
| Possible Cause | Recommended Action |
| This compound is autofluorescent at the assay's wavelengths. | 1. Run a "compound only" control: Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Perform a spectral scan: Determine the excitation and emission maxima of this compound to identify the extent of spectral overlap with your fluorophore. 3. Red-shift the assay: Select a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile. 4. Background subtraction: If the autofluorescence is low to moderate, subtract the signal from the "compound only" control. |
| Contamination of this compound stock with a fluorescent impurity. | 1. Check the purity of your compound. 2. Prepare a fresh stock solution. |
Problem 2: Unexpectedly Low Fluorescence Signal in Wells Containing this compound
This is likely due to fluorescence quenching by this compound.
| Possible Cause | Recommended Action |
| This compound absorbs the excitation or emission light of the fluorophore (Inner Filter Effect). | 1. Run a "fluorophore + compound" control: Measure the fluorescence of your fluorophore in the presence of varying concentrations of this compound. 2. Measure the absorbance spectrum of this compound: Determine if its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore. 3. Decrease the concentration of this compound. 4. Change the fluorophore: Choose a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound. |
| This compound is causing the fluorophore to precipitate. | 1. Visually inspect the wells for any signs of precipitation. 2. Check the solubility of your fluorophore in the presence of this compound. |
Data Presentation
To effectively troubleshoot, it is crucial to understand the spectral properties of both this compound and your assay's fluorophore. The following tables present hypothetical spectral data to illustrate a scenario where this compound could interfere with a common green fluorophore like Fluorescein.
Table 1: Hypothetical Fluorescence Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | 420 |
| Emission Maximum | 480 |
Table 2: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound (Hypothetical) |
| Fluorescein | 494 | 521 | High |
| Rhodamine B | 540 | 565 | Moderate |
| Cyanine 5 (Cy5) | 649 | 670 | Low |
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To characterize the excitation and emission spectra of this compound to identify its potential for autofluorescence.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer. It is recommended to test a range of concentrations.
-
Pipette the this compound solutions into the wells of a black microplate. Include wells with assay buffer only as a blank.
-
Place the microplate in the fluorescence reader.
-
Excitation Scan: Set the emission wavelength to a value slightly higher than the suspected excitation maximum (e.g., 480 nm) and scan a range of excitation wavelengths (e.g., 300-460 nm).
-
Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan (e.g., 420 nm) and scan a range of emission wavelengths (e.g., 440-600 nm).
-
Subtract the background fluorescence from the buffer-only wells.
-
Plot the fluorescence intensity versus wavelength to determine the excitation and emission maxima.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your assay's fluorophore in the assay buffer at the concentration used in your main experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a black microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells. Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity using the optimal excitation and emission wavelengths for your fluorophore.
-
Plot the fluorescence intensity of the fluorophore as a function of the this compound concentration. A decrease in fluorescence with increasing this compound concentration indicates quenching.
Visualizations
The following diagrams illustrate key workflows and concepts for managing assay interference.
References
- 1. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Purification strategies for Darexaban maleate synthesis to remove impurities
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Darexaban maleate. Due to the limited publicly available information on the specific synthesis and impurity profile of this compound, this guide also draws upon general principles of small molecule purification and information from structurally related factor Xa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can originate from several sources, including:
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Starting materials and reagents: Impurities present in the initial reactants can be carried through the synthesis.
-
By-products of the reaction: Incomplete reactions or side reactions can lead to the formation of structurally related impurities.
-
Degradation products: The active pharmaceutical ingredient (API) may degrade under certain reaction or storage conditions.
-
Residual solvents: Solvents used during the synthesis and purification process may not be completely removed.
-
Catalysts and reagents: Inorganic and organic reagents used in the synthesis may remain in the final product.
Q2: What are the common analytical techniques to assess the purity of this compound?
A2: Several analytical techniques are crucial for determining the purity of this compound and identifying impurities. These include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, capable of separating the API from its impurities. Reverse-phase HPLC with UV detection is a common method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the API and its impurities.
-
Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.
Troubleshooting Guides
Problem 1: Low Purity of this compound after Initial Synthesis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the temperature. |
| Sub-optimal Reagent Quality | Ensure the purity of starting materials and reagents. Use freshly distilled solvents where necessary. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of by-products. |
Problem 2: Presence of Unknown Impurities in HPLC Analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Process-Related Impurity | Isolate the impurity using preparative HPLC and characterize its structure using LC-MS and NMR. This will help in identifying its origin and implementing control measures. |
| Degradation Product | Investigate the stability of this compound under the reaction and work-up conditions. Modify the process to avoid harsh conditions (e.g., high temperature, strong acids/bases). |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination. |
Purification Strategies
Recrystallization
Recrystallization is a common and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Solvent Screening for Recrystallization
-
Solubility Testing:
-
Place a small amount (e.g., 10 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature and upon heating.
-
Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Recrystallization Trial:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the recrystallized material by HPLC.
-
Data Presentation: Solvent Screening Results
| Solvent | Solubility at RT | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Purity (HPLC Area %) |
| e.g., Ethanol | [User Data] | [User Data] | [User Data] | [User Data] |
| e.g., Isopropanol | [User Data] | [User Data] | [User Data] | [User Data] |
| e.g., Acetonitrile | [User Data] | [User Data] | [User Data] | [User Data] |
| e.g., Ethyl Acetate | [User Data] | [User Data] | [User Data] | [User Data] |
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a powerful purification method.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase).
-
The ideal mobile phase should provide good separation between this compound and its impurities, with the Rf value of the product typically between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried sample onto the top of the column.
-
-
Elution:
-
Run the mobile phase through the column and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Chromatography Purification Results
| Fraction(s) | Volume (mL) | TLC/HPLC Analysis | Mass of Product (mg) | Purity (HPLC Area %) |
| e.g., 5-10 | [User Data] | [User Data] | [User Data] | [User Data] |
| e.g., 11-15 | [User Data] | [User Data] | [User Data] | [User Data] |
| e.g., 16-20 | [User Data] | [User Data] | [User Data] | [User Data] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Analytical workflow for this compound characterization.
Technical Support Center: Overcoming Formulation Challenges for In Vivo Delivery of Darexaban Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the in vivo delivery of Darexaban maleate, a direct Factor Xa inhibitor with poor aqueous solubility. The information presented is structured to offer practical solutions and detailed methodologies for formulation development and preclinical testing.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo oral delivery?
A1: The primary challenge for the oral delivery of this compound stems from its poor aqueous solubility. This characteristic can lead to low dissolution rates in the gastrointestinal tract, resulting in poor and variable absorption, and consequently, suboptimal bioavailability. Furthermore, Darexaban is rapidly and extensively metabolized to its active glucuronide metabolite, which is a critical factor to consider in its pharmacokinetic profile.[1]
Q2: What are the key physicochemical properties of this compound to consider during formulation development?
A2: While extensive experimental data is not publicly available due to the discontinuation of its development, predicted values suggest this compound is a lipophilic compound with low water solubility. Key parameters to investigate for any batch of this compound include its aqueous solubility at different pH values, pKa, logP, solid-state properties (crystallinity, polymorphism), and dissolution rate.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: For a Biopharmaceutics Classification System (BCS) Class II or IV compound like this compound, strategies that enhance solubility and dissolution are paramount. These include:
-
Particle size reduction: Micronization or nanosizing to increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix to create a higher energy, more soluble amorphous form.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Q4: Are there any known different formulations of this compound that were tested?
A4: Yes, a clinical trial (NCT01125657) was conducted to compare the bioequivalence of two different oral formulations of this compound, designated as Formulation-A and Formulation-B.[2][3] However, the specific composition of these formulations is not publicly disclosed. This indicates that formulation optimization was a significant part of its clinical development.
Troubleshooting Guide
This guide addresses common problems encountered during the in vivo evaluation of this compound formulations.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in plasma concentrations between subjects in animal studies. | Poor and erratic dissolution of this compound in the GI tract. Food effects influencing absorption. | - Optimize the formulation to improve solubility and dissolution rate (e.g., develop a micronized suspension, solid dispersion, or lipid-based formulation).- Standardize feeding conditions for animal studies (e.g., fasted vs. fed state). |
| Low oral bioavailability in preclinical species. | Incomplete dissolution, poor permeation across the intestinal membrane, or significant first-pass metabolism. | - Conduct in vitro dissolution studies with the formulation in biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo dissolution.- Investigate permeation enhancement strategies if low permeability is suspected.- Characterize the metabolic profile in the target preclinical species to understand the extent of first-pass metabolism. |
| Precipitation of the drug in the GI tract upon dilution of a liquid formulation. | The formulation provides only a temporary supersaturated state, leading to drug crystallization. | - Incorporate precipitation inhibitors (e.g., polymers like HPMC, PVP) into the formulation.- Consider lipid-based formulations that can maintain the drug in a solubilized state. |
| Difficulty in preparing a homogenous and stable suspension for oral gavage. | Poor wettability and high crystallinity of the this compound powder. | - Use wetting agents (e.g., polysorbates) and suspending agents (e.g., carboxymethylcellulose) in the vehicle.- Employ particle size reduction techniques to improve dispersibility. |
Data Presentation
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C31H34N4O8 | PubChem |
| Molecular Weight | 590.6 g/mol | PubChem |
| Water Solubility | 0.0291 mg/mL | ALOGPS |
| logP | 2.96 - 4.03 | Chemaxon, ALOGPS |
| pKa (Strongest Acidic) | 8.32 | Chemaxon |
| pKa (Strongest Basic) | 8.95 | Chemaxon |
Note: These are predicted values and should be experimentally verified.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 4.5
-
0.1 N HCl at pH 1.2
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for Darexaban
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the buffer solutions.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of Darexaban in the filtrate using a validated HPLC method.
-
Equilibrium is confirmed when the concentration of Darexaban does not significantly change between two consecutive time points.
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Oral Suspension in Rats
Objective: To evaluate the pharmacokinetic profile of a this compound oral suspension in rats.
Materials:
-
This compound oral suspension (e.g., in 0.5% w/v sodium carboxymethylcellulose with 0.1% w/v Tween 80 in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Accurately weigh each rat and calculate the required dose volume.
-
Administer the this compound suspension to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of Darexaban and its active glucuronide metabolite using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: Core challenges in the oral formulation of this compound.
Caption: A typical workflow for developing an oral formulation for a poorly soluble drug.
Caption: The logical relationship of this compound's fate after oral administration.
References
Technical Support Center: Analysis of Darexaban Maleate and its Degradation Products by HPLC
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Darexaban maleate and its degradation products.
Experimental Protocols: Forced Degradation and HPLC Method
A crucial step in developing a stability-indicating assay is to perform forced degradation studies.[1] These studies intentionally stress the drug substance to produce degradation products, which are then used to challenge the specificity of the analytical method.[2] The goal is typically to achieve approximately 10% degradation of the active pharmaceutical ingredient (API).[2]
Forced Degradation Protocol
The following conditions are commonly applied for forced degradation studies. It is recommended to initially use milder conditions and increase the severity if no degradation is observed.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 2 - 24 hours |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat | 105°C | 24 - 72 hours |
| Photolytic | UV light (254 nm), Visible light | Ambient | As per ICH Q1B |
After exposure, samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration before injection into the HPLC system.
Proposed Stability-Indicating HPLC Method
While a specific validated method for this compound is not publicly available, the following method is proposed based on common practices for other direct Xa inhibitors like Rivaroxaban and Apixaban.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or a phosphate buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient from a high aqueous content to a high organic content to ensure separation of polar and non-polar impurities. A typical starting point could be 95:5 (A:B) to 20:80 (A:B) over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C - 40°C |
| Detection Wavelength | Photodiode Array (PDA) detector to monitor at a wavelength that provides a good response for both the parent drug and its degradation products (e.g., 250-280 nm). |
| Injection Volume | 10 - 20 µL |
Data Presentation: Example Chromatographic Data
A successful stability-indicating method will show clear separation between the main this compound peak and all peaks corresponding to its degradation products. The following table provides a hypothetical example of such a separation.
| Peak ID | Retention Time (min) | Resolution (Rs) | Relative Response Factor (RRF) |
| Degradation Product 1 | 4.5 | > 2.0 (from nearest peak) | 1.1 |
| Degradation Product 2 | 7.2 | > 2.0 (from nearest peak) | 0.9 |
| Darexaban | 15.8 | - | 1.0 |
| Degradation Product 3 | 18.1 | > 2.0 (from nearest peak) | 1.2 |
| Degradation Product 4 | 22.4 | > 2.0 (from nearest peak) | 0.8 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing and validating a stability-indicating HPLC method for this compound.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Troubleshooting Guide
Q1: I am seeing poor peak shape (tailing or fronting) for the Darexaban peak. What should I do?
-
A1:
-
Check pH of the Mobile Phase: The pH of the mobile phase should be optimized to ensure the analyte is in a single ionic form. For amine-containing compounds like Darexaban, a lower pH (e.g., 2.5-3.5) often improves peak shape.
-
Column Secondary Interactions: Peak tailing can be caused by interactions with residual silanols on the silica-based C18 column. Try a column with end-capping or a different stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help, but this may affect MS compatibility.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.
-
Q2: My retention times are shifting between injections. What is the cause?
-
A2:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A longer equilibration time may be needed.
-
Mobile Phase Inconsistency: If preparing the mobile phase in batches, ensure the composition is consistent. If using an online mixer, check that the pump is functioning correctly. Evaporation of the organic component of the mobile phase can also cause shifts, so keep mobile phase bottles covered.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. Even small temperature changes can affect retention times.
-
Pump Issues: Check the HPLC pump for leaks or pressure fluctuations, which can indicate a need for maintenance.
-
Q3: I am not seeing any degradation of this compound under my stress conditions.
-
A3:
-
Increase Stress Severity: The conditions may not be harsh enough. You can increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl), increase the temperature, or extend the duration of the stress testing.
-
Check Sample Preparation: Ensure the drug is fully dissolved in the stress medium. Poor solubility can protect the drug from degradation.
-
Q4: I have a peak that is co-eluting with my main Darexaban peak. How can I resolve them?
-
A4:
-
Modify the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks. This will increase the separation time and can improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Adjust the pH: Changing the pH of the mobile phase can alter the retention times of ionizable compounds differently, potentially resolving the co-elution.
-
Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl or a different C18 chemistry) may provide the necessary selectivity to separate the peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
-
A1: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities.
Q2: Why are forced degradation studies necessary?
-
A2: Forced degradation studies are performed to:
-
Demonstrate the specificity of the stability-indicating method.
-
Understand the degradation pathways of the drug substance.
-
Identify potential degradation products that could form during storage.
-
Help in the development and improvement of the drug formulation and packaging.
-
Q3: How do I identify the chemical structures of the unknown degradation products?
-
A3: The most common technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques provide mass-to-charge ratio information that can be used to determine the elemental composition and fragmentation patterns of the molecules, allowing for structural elucidation.
Q4: Do I need to validate the HPLC method?
-
A4: Yes, for use in a regulated environment, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Validation demonstrates that the method is suitable for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
References
Strategies to mitigate bleeding risk with Darexaban maleate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Darexaban maleate in animal studies. The information is designed to help mitigate bleeding risks and ensure the successful execution of experiments.
Troubleshooting Guides
Issue 1: Unexpected High Bleeding Volume or Prolonged Bleeding Time
Symptoms:
-
Visible, uncontrolled bleeding from the surgical or injury site.
-
Hematoma formation larger than anticipated.
-
A significant drop in blood pressure or other vital signs.
-
Bleeding time or blood volume measurements significantly exceeding the expected range for the given dose.
Possible Causes:
-
Incorrect Dosing: Overestimation of the required dose for the specific animal model and species.
-
Individual Animal Variability: Differences in metabolism, age, or underlying health conditions can affect drug response.
-
Surgical/Procedural Trauma: Excessive tissue damage during the experimental procedure.
-
Drug Interaction: Concomitant administration of other medications that may affect coagulation or platelet function.
Troubleshooting Steps:
-
Confirm Dosing Calculation: Double-check the animal's weight and the dose calculation. Ensure the correct concentration of the this compound solution was prepared.
-
Review Animal Health: Assess the animal for any pre-existing conditions that might predispose it to bleeding.
-
Refine Surgical Technique: For future experiments, review and refine the surgical or injury induction protocol to minimize tissue trauma.
-
Administer Reversal Agent: In cases of severe, life-threatening bleeding, administration of a reversal agent should be considered.
-
Recombinant Factor VIIa (rFVIIa): Has been shown to reverse the anticoagulant effects of Factor Xa inhibitors.
-
Anti-inhibitor Coagulant Complex (ACC)/activated Prothrombin Complex Concentrate (aPCC): Can also be effective in reversing the effects of Darexaban.
-
-
Supportive Care: Provide appropriate supportive care, such as fluid resuscitation, to stabilize the animal.[1]
Issue 2: Inconsistent or Unexplained Variability in Anticoagulant Effect
Symptoms:
-
Wide variation in Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), or anti-Xa activity across animals receiving the same dose.
-
Lack of a clear dose-response relationship in pilot studies.
Possible Causes:
-
Variable Drug Absorption: Differences in oral bioavailability due to factors like food in the stomach or individual differences in gastrointestinal absorption.
-
Species-Specific Metabolism: The metabolism of Darexaban can vary significantly between species, affecting its half-life and potency.[2][3][4]
-
Improper Sample Handling: Incorrect blood collection or processing can lead to inaccurate coagulation assay results.
-
Drug Formulation Issues: Problems with the solubility or stability of the this compound formulation.
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent administration of this compound, including fasting status of the animals if administered orally. For intravenous administration, ensure a consistent rate of infusion.
-
Validate Coagulation Assays: Use validated and standardized assays for PT, aPTT, and anti-Xa activity. Ensure proper sample collection into citrate tubes with the correct blood-to-anticoagulant ratio.[5]
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If significant variability persists, consider conducting a pilot PK/PD study to understand the drug's behavior in your specific animal model.
-
Evaluate Drug Formulation: Confirm the stability and solubility of your this compound preparation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Darexaban is a direct, selective, and competitive inhibitor of Factor Xa (FXa). By inhibiting FXa, Darexaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, prevents the conversion of fibrinogen to fibrin, which is the key protein in the formation of a blood clot.
Q2: What are the expected effects of this compound on coagulation parameters like PT and aPTT in animal models?
A2: Darexaban and its active metabolite, darexaban glucuronide, are expected to prolong both Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) in a dose-dependent manner. Studies in mice have shown that Darexaban prolongs PT at a dose of 3 mg/kg.
Q3: Are there known reversal agents for this compound?
A3: Yes, studies have shown that the anticoagulant effects of Darexaban can be reversed by Recombinant Factor VIIa (rFVIIa) and Anti-inhibitor Coagulant Complex (ACC). These agents can help to restore hemostasis in the event of a severe bleeding episode.
Q4: What are some key considerations for designing a tail transection bleeding model to assess the hemorrhagic risk of this compound?
A4: Key considerations include:
-
Standardization of the injury: Use a template to ensure a consistent length and depth of the tail transection.
-
Temperature control: Maintain the tail at a constant temperature (e.g., 37°C in a saline bath) to avoid temperature-induced changes in blood flow.
-
Anesthesia: Use a consistent and appropriate anesthetic regimen.
-
Measurement of endpoints: Accurately measure bleeding time and/or blood loss volume. Blood loss can be quantified by collecting the blood on pre-weighed filter paper or by measuring the hemoglobin concentration in the saline bath.
Q5: How should blood samples be collected from animals treated with this compound for coagulation testing?
A5: Blood should be collected via clean venipuncture to avoid activation of the coagulation cascade. Use a syringe with a needle of appropriate gauge for the animal and vessel. The blood should be immediately transferred to a tube containing sodium citrate anticoagulant, ensuring the correct 9:1 blood to anticoagulant ratio. Gently invert the tube several times to mix. Plasma should be separated by centrifugation as soon as possible.
Quantitative Data Summary
Table 1: Effect of this compound on Bleeding in a Mouse Tail-Transection Model
| Dose of Darexaban (mg/kg, oral) | Effect on Blood Loss | Reference |
| Up to 10 | No significant effect |
Table 2: Effect of this compound on Coagulation Parameters in Mice
| Parameter | Dose of Darexaban (mg/kg, oral) | Effect | Reference |
| Prothrombin Time (PT) | 3 | Prolonged | |
| Factor Xa Activity (ED50) | 24.8 | Inhibition |
Table 3: Potential Doses of Reversal Agents for Factor Xa Inhibitor-Induced Bleeding (Based on Rivaroxaban Studies in Rats)
| Reversal Agent | Dose | Effect on Bleeding Time | Reference |
| Recombinant Factor VIIa (rFVIIa) | 100 - 400 µg/kg, IV | Significant reduction | |
| Anti-inhibitor Coagulant Complex (aPCC) | 50 - 100 U/kg, IV | Significant reduction |
Experimental Protocols
Protocol 1: Mouse Tail Transection Bleeding Model
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Darexaban Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at the desired dose and time point before the procedure.
-
Tail Immersion: Place the mouse on a temperature-controlled pad to maintain body temperature. Immerse the tail in a 37°C saline bath.
-
Tail Transection: After the desired drug absorption time, use a sterile scalpel and a template to make a standardized 3 mm transection of the distal tail.
-
Bleeding Measurement:
-
Bleeding Time: Start a stopwatch immediately after transection. Record the time until bleeding ceases for at least 2 minutes.
-
Blood Loss: Place the tail over a pre-weighed piece of filter paper to collect the blood. The difference in weight will determine the blood loss. Alternatively, collect the blood in the saline bath and measure the hemoglobin concentration.
-
-
Monitoring: Monitor the animal's vital signs throughout the procedure.
-
Post-Procedure Care: After the experiment, provide appropriate post-operative care, including analgesia and monitoring for any signs of distress.
Protocol 2: Reversal of Darexaban-Induced Anticoagulation
-
Induction of Anticoagulation: Administer a dose of this compound known to produce a significant anticoagulant effect (e.g., prolongation of PT or increased bleeding).
-
Induction of Bleeding (Optional): If assessing reversal in a bleeding model, induce bleeding using a standardized method (e.g., tail transection) after the anticoagulant has taken effect.
-
Administration of Reversal Agent:
-
rFVIIa: Administer intravenously at a dose range of 100-400 µg/kg.
-
ACC/aPCC: Administer intravenously at a dose range of 50-100 U/kg.
-
-
Assessment of Reversal:
-
Bleeding Model: Measure the cessation of bleeding or a significant reduction in bleeding rate.
-
Coagulation Parameters: Collect blood samples at predetermined time points after administration of the reversal agent to measure PT, aPTT, and/or anti-Xa activity to confirm the reversal of the anticoagulant effect.
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for mitigating Darexaban-induced bleeding.
References
- 1. Practical Approach to the Bleeding Patient - WSAVA2002 - VIN [vin.com]
- 2. bioivt.com [bioivt.com]
- 3. A species difference in the presystemic metabolism of carbazeran in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Managing batch-to-batch variability of Darexaban maleate for reproducible results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential batch-to-batch variability of Darexaban maleate to ensure reproducible experimental results. While the development of this compound was discontinued in September 2011, it may still be used in research settings.[1] This guide addresses common issues that can arise from inconsistencies between different batches of a compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
A1: this compound is the maleate salt of Darexaban, an experimental anticoagulant that acts as a direct inhibitor of coagulation factor Xa.[1][2] It was developed by Astellas Pharma and investigated for the prevention of venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.[1]
Q2: Why is managing batch-to-batch variability important for my research?
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the fundamental properties of this compound is crucial for troubleshooting.
| Property | Value | Source |
| Molecular Formula | C31H34N4O8 | [3] |
| Molecular Weight | 590.62 g/mol | |
| IUPAC Name | (Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |
| CAS Number | 365462-24-4 | |
| Water Solubility | 0.0291 mg/mL (Predicted) | |
| logP | 4.03 (Predicted) |
Q4: What are potential sources of batch-to-batch variability in this compound?
A4: Potential sources of variability between different batches of this compound can include:
-
Purity Profile: Differences in the types and levels of impurities.
-
Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.
-
Particle Size Distribution: Variations in particle size can influence dissolution rates.
-
Salt Form Stoichiometry: Inconsistent ratios of Darexaban to maleic acid.
-
Residual Solvents: Presence of organic solvents from the manufacturing process.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to batch-to-batch variability.
Issue 1: Inconsistent Biological Activity in Assays
Symptoms:
-
Significant shifts in IC50 or EC50 values between batches.
-
Unexpectedly high or low responses in cell-based or enzymatic assays.
Possible Causes and Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent biological activity.
Experimental Protocols:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment:
-
Objective: To identify and quantify impurities in different batches.
-
Methodology:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Monitor at a UV wavelength of 254 nm.
-
Couple the HPLC to a mass spectrometer to identify the mass of any impurity peaks.
-
Compare the impurity profiles of different batches, paying close attention to any new or significantly larger peaks in the problematic batch.
-
-
Issue 2: Poor or Variable Solubility
Symptoms:
-
Difficulty dissolving the compound in your standard solvent system.
-
Precipitation of the compound during experiment preparation or execution.
-
Inconsistent results in experiments sensitive to compound concentration.
Possible Causes and Troubleshooting Steps:
Caption: Troubleshooting workflow for variable solubility.
Experimental Protocols:
-
X-ray Powder Diffraction (XRPD) for Polymorph Screening:
-
Objective: To determine the crystalline form of the this compound batch.
-
Methodology:
-
Gently pack the powder sample into the sample holder.
-
Collect the diffraction pattern over a 2θ range of approximately 2° to 40°.
-
Compare the resulting diffractograms between batches. Different peak positions indicate different polymorphic forms.
-
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR) for Salt Stoichiometry:
-
Objective: To confirm the molar ratio of Darexaban to maleic acid.
-
Methodology:
-
Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H-NMR spectrum.
-
Integrate the signals corresponding to unique protons of Darexaban and the vinyl protons of maleic acid.
-
Calculate the molar ratio from the integral values. A significant deviation from a 1:1 ratio could indicate a problem with the salt form.
-
-
Issue 3: Compound Instability
Symptoms:
-
Appearance of new peaks in HPLC analysis of stock solutions over time.
-
Loss of biological activity of prepared solutions after short-term storage.
-
Visible changes in the color or clarity of solutions.
Possible Causes and Troubleshooting Steps:
Caption: Troubleshooting workflow for compound instability.
Experimental Protocols:
-
Forced Degradation Study:
-
Objective: To identify potential degradation pathways and products. While comprehensive forced degradation is complex, a simplified stability assessment can be informative.
-
Methodology:
-
Prepare solutions of this compound in your experimental buffer or solvent.
-
Expose the solutions to stress conditions such as elevated temperature (e.g., 40°C), light, and acidic/basic conditions (by adjusting the pH).
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare to a control sample stored at -20°C or -80°C.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
Signaling Pathway
Darexaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Understanding this pathway is essential for designing relevant biological assays.
Caption: Mechanism of action of Darexaban in the coagulation cascade.
By systematically investigating these potential issues, researchers can better understand the source of variability between different batches of this compound and take appropriate steps to ensure the reliability and reproducibility of their experimental data.
References
Optimal storage conditions to prevent degradation of Darexaban maleate powder
Technical Support Center: Darexaban Maleate Powder
This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage conditions, stability, and handling of this compound powder to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: While specific supplier recommendations should always be followed, general guidance for storing this compound powder is at room temperature.[1] For long-term storage, maintaining a controlled, dry, and dark environment is crucial to minimize degradation. Always refer to the Certificate of Analysis provided with your specific lot for the most accurate storage information.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many pharmaceutical powders, this compound is susceptible to degradation from several environmental factors. These include:
-
Hydrolysis: Degradation due to reaction with water. Studies on similar direct factor Xa inhibitors, such as Rivaroxaban and Apixaban, show significant degradation in both acidic and alkaline aqueous solutions.[2][3][4][5]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to air and certain impurities.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Stress: Accelerated degradation at elevated temperatures.
Q3: How can I identify if my this compound powder has degraded?
A3: Visual inspection can sometimes reveal degradation. Look for changes in the powder's physical appearance, such as:
-
Color change
-
Clumping or caking (indicating moisture uptake)
-
Development of an unusual odor
However, significant degradation can occur without any visible signs. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the active compound and its degradation products.
Q4: What are the potential consequences of using degraded this compound in experiments?
A4: Using degraded this compound can severely impact your research, leading to:
-
Inaccurate Results: A lower concentration of the active pharmaceutical ingredient (API) will lead to erroneous data regarding its efficacy and potency.
-
Loss of Potency: The compound may no longer exhibit the expected level of factor Xa inhibition.
-
Unpredictable Effects: Degradation products may have their own biological activity or could interfere with the experiment, leading to confounding results.
-
Poor Reproducibility: Inconsistent levels of degradation between batches will make it impossible to reproduce experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound powder.
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: This is a primary indicator of potential degradation of the this compound powder. If the compound's potency has decreased, it will not produce the expected biological effect.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the powder has been stored according to the recommended conditions (cool, dry, dark). Check storage logs for any deviations.
-
Analytical Confirmation: Perform an HPLC analysis to determine the purity of the powder. Compare the chromatogram to a reference standard or a previously analyzed batch known to be stable.
-
Initiate a Forced Degradation Study: If you suspect a specific stressor (e.g., light exposure during handling), a targeted forced degradation study can help identify the cause.
-
Problem: Physical changes observed in the powder (e.g., clumping, discoloration).
-
Possible Cause: Clumping is a strong indicator of moisture absorption, which can lead to hydrolytic degradation. Discoloration may suggest photolytic or oxidative degradation.
-
Troubleshooting Steps:
-
Isolate the Batch: Do not use the affected powder for any experiments.
-
Document the Changes: Record the observed changes and compare them with the initial appearance of the powder.
-
Review Handling Procedures: Ensure that the powder is handled in a low-humidity environment and that containers are sealed properly and promptly after use. Consider using a desiccator for storage.
-
Logical Flow for Troubleshooting Potential Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Quantitative Stability Data
While specific data for this compound is not extensively published, the following table provides representative data from forced degradation studies on similar direct factor Xa inhibitors, illustrating typical degradation profiles under various stress conditions. The goal of such studies is often to achieve 10-20% degradation to ensure that analytical methods are capable of detecting impurities.
| Stress Condition | Reagent/Parameters | Duration | Typical Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 70°C | 2 hours | 15 - 30% | Hydrolysis |
| Base Hydrolysis | 0.1 N NaOH at RT | 72 hours | 20 - 35% | Hydrolysis |
| Oxidation | 3% H₂O₂ at RT | 24 hours | 5 - 15% | Oxidation |
| Thermal | 80°C (Dry Heat) | 48 hours | < 10% | Thermolysis |
| Photolytic | UV Light (254 nm) | 24 hours | 5 - 20% | Photolysis |
Note: This table is illustrative and based on data for the class of direct factor Xa inhibitors. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to understand its stability profile.
1. Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound powder
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or PDA detector
-
pH meter, analytical balance, volumetric flasks, water bath, UV chamber
3. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
4. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for several hours.
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid powder in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the solid powder and the solution to UV light (e.g., 254 nm) in a photostability chamber.
5. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. The method should be capable of separating the parent drug from all degradation products.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Mechanism of Action Context
Darexaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Understanding this pathway highlights the importance of maintaining the compound's structural integrity.
Simplified Coagulation Cascade
Caption: Inhibition of Factor Xa by Darexaban in the coagulation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Betrixaban Maleate drug degradation profiles, isolation and characterization of unknown degradation products by mass-triggered preparative HPLC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Darexaban Maleate vs. Rivaroxaban: A Comparative Analysis in a Rabbit Atherothrombosis Model
This guide provides a detailed comparison of the antithrombotic effects of two direct factor Xa (FXa) inhibitors, darexaban maleate and rivaroxaban, based on findings from a key preclinical study in a rabbit model of arterial thrombosis. The data presented herein is primarily drawn from the study "Plasma factor Xa inhibition can predict antithrombotic effects of oral direct factor Xa inhibitors in rabbit atherothrombosis models" by Funatsu et al. (2012).
Executive Summary
Darexaban and rivaroxaban are both oral anticoagulants that function by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Preclinical evaluation in a rabbit model of plaque disruption-induced arterial thrombosis demonstrated that both agents significantly reduce thrombus formation.[1] Notably, a 30 mg/kg dose of darexaban showed comparable efficacy in reducing thrombus weight to a 1 mg/kg dose of rivaroxaban, suggesting differences in potency or pharmacokinetics in this specific animal model.[1] The study also highlighted that plasma FXa activity is a reliable predictor of the antithrombotic effects for both compounds.[1]
Data Presentation: Efficacy and Coagulation Parameters
The following tables summarize the quantitative data on the antithrombotic efficacy and effects on coagulation parameters of darexaban and rivaroxaban as reported in the rabbit atherothrombosis model.
Table 1: Antithrombotic Efficacy of Darexaban and Rivaroxaban
| Treatment Group | Dose (mg/kg) | Mean Thrombus Weight (mg ± SD) |
| Control | - | 8.01 ± 1.08 |
| Darexaban | 30 | 2.17 ± 0.63 |
| Rivaroxaban | 1 | 3.23 ± 1.64 |
Data sourced from Funatsu et al., 2012.
Table 2: Effects on Coagulation Parameters
| Treatment | Parameter | Measurement Details | Correlation with Antithrombotic Effect |
| Darexaban | Prothrombin Time (PT) | Measured before and 1 hour after administration. | Correlated |
| Activated Partial Thromboplastin Time (aPTT) | Measured before and 1 hour after administration. | Not specified in abstract | |
| Plasma FXa Activity | Measured before and 1 hour after administration. | Correlated | |
| Rivaroxaban | Prothrombin Time (PT) | Measured before and 1 hour after administration. | Not correlated |
| Activated Partial Thromboplastin Time (aPTT) | Measured before and 1 hour after administration. | Not specified in abstract | |
| Plasma FXa Activity | Measured before and 1 hour after administration. | Correlated |
Information sourced from the abstract of Funatsu et al., 2012. More detailed quantitative values for PT, aPTT, and FXa activity were not available in the abstract.
Experimental Protocols
The comparative study utilized a rabbit model of plaque disruption-induced arterial thrombosis. The key steps of the experimental protocol are outlined below.
Rabbit Atherothrombosis Model
-
Induction of Atherosclerosis: Animals were subjected to catheter-induced endothelial denudation of the femoral artery. This was followed by a two-week high-cholesterol diet to promote the development of atherosclerotic plaques.
-
Plaque Disruption and Thrombosis Induction: After the diet period, plaque disruption was induced via balloon angioplasty at the site of the previous endothelial injury. To facilitate thrombus formation, stasis was created by ligating the artery at the distal side of the injured segment.
-
Drug Administration: Darexaban and rivaroxaban were administered orally. The dosing regimen consisted of two doses: the first administered 1 hour before plaque disruption and the second 9 hours after plaque disruption.
-
Evaluation of Antithrombotic Effects: The primary endpoint was the evaluation of the antithrombotic effects, which was conducted 24 hours after the initiation of the arterial ligation. This involved the excision and weighing of the formed thrombus.
-
Pharmacodynamic Analysis: Blood samples were collected before and 1 hour after the initial drug administration to measure key coagulation parameters: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and plasma FXa activity.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Direct Factor Xa Inhibitors
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism by which direct inhibitors like darexaban and rivaroxaban exert their anticoagulant effect.
Caption: Mechanism of Darexaban and Rivaroxaban in the Coagulation Cascade.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental procedure used in the comparative rabbit thrombosis model.
Caption: Workflow of the Rabbit Atherothrombosis Model.
References
A Head-to-Head In Vitro Analysis of Factor Xa Inhibitory Potency: Darexaban Maleate vs. Apixaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro Factor Xa (FXa) inhibitory potency of two direct FXa inhibitors: Darexaban maleate and apixaban. While both compounds target the same crucial enzyme in the coagulation cascade, their inhibitory activities, as reported in various preclinical studies, show notable differences. This document summarizes key quantitative data, details common experimental methodologies for assessing FXa inhibition, and provides visual representations of the underlying biological pathway and experimental workflows.
Quantitative Comparison of Inhibitory Potency
| Parameter | This compound | Apixaban | Reference |
| Ki (Inhibition Constant) | 31 nM | 0.08 nM | [1][2] |
| Darexaban glucuronide (active metabolite): 20 nM | In prothrombinase complex: 0.62 nM | [1][2] | |
| IC50 (Half-Maximal Inhibitory Concentration) | 54.6 nM | 1.3 nM (thrombus-associated FXa) | [3] |
| 4 nM (TF-induced platelet aggregation) | |||
| 50 nM (rate of thrombin generation) | |||
| 100 nM (peak thrombin concentration) |
Note: Lower Ki and IC50 values indicate higher inhibitory potency.
Experimental Protocols
The determination of Ki and IC50 values for FXa inhibitors is typically conducted using in vitro enzymatic assays. A common method is the chromogenic assay, which measures the residual activity of FXa after incubation with the inhibitor.
Protocol for Determination of Factor Xa Inhibition (Chromogenic Assay)
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Test compounds (this compound, apixaban) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified human Factor Xa to a working concentration in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare serial dilutions of the test compounds (inhibitors) in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the Factor Xa solution to each well.
-
Add varying concentrations of the test inhibitor or vehicle control to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
The Factor Xa enzyme will cleave the substrate, releasing a colored product (chromophore).
-
-
Data Acquisition:
-
Measure the rate of color development by reading the absorbance at the specific wavelength for the chromophore at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal reaction velocity.
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizing the Mechanism and a ssay Workflow
To better understand the context of Factor Xa inhibition and the experimental process, the following diagrams are provided.
Caption: The Coagulation Cascade and the Site of Action for Darexaban and Apixaban.
Caption: Experimental Workflow for an In Vitro Factor Xa Chromogenic Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
Darexaban Maleate Outperforms Warfarin in a Rat Model of Arterial Thrombosis, Offering Potent Antithrombotic Efficacy with a Wider Therapeutic Window
For Immediate Release
A preclinical study in a rat model of arterial thrombosis demonstrates that darexaban maleate, a direct factor Xa inhibitor, exhibits a superior profile to the traditional anticoagulant warfarin. This compound effectively prevents thrombus formation at doses that do not significantly prolong bleeding time, suggesting a lower risk of bleeding complications compared to warfarin, which showed a narrow therapeutic window.
In a head-to-head comparison utilizing a rat model of arterial thrombosis, this compound showcased potent antithrombotic effects without the commensurate increase in bleeding risk associated with warfarin. This finding is critical for the development of safer and more effective anticoagulant therapies for cardiovascular diseases.
This compound directly inhibits Factor Xa, a critical enzyme in the coagulation cascade. This targeted mechanism of action contrasts with warfarin's indirect and broad-spectrum inhibition of vitamin K-dependent clotting factors. This difference in mechanism likely underpins the observed disparities in their performance and safety profiles in this preclinical model.
Comparative Efficacy and Safety Profile
The study's findings are summarized in the tables below, highlighting the quantitative differences in the antithrombotic and bleeding effects of this compound and warfarin.
| Drug | Dose | Route of Administration | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold change) | Prothrombin Time (PT) Prolongation (fold change) |
| This compound | 30 mg/kg | Oral | Significant reduction | Not significantly affected | Correlated with antithrombotic effect |
| Warfarin | 0.25 mg/kg/day for 3 days | Oral | 73% | Marked prolongation | Significant prolongation |
| Warfarin | 10 mg/kg | Oral (gavage) | Prevention of thrombus formation | Not explicitly quantified, but associated with hemorrhage | Not explicitly quantified |
Table 1: Efficacy and Safety of this compound vs. Warfarin in Rat Arterial Thrombosis Models. Data compiled from preclinical studies.
Detailed Experimental Insights
The comparative data is derived from studies employing established rat models of arterial thrombosis, including the electrolytic and ferric chloride-induced carotid artery thrombosis models.
Experimental Protocols
1. Electrolytic-Induced Carotid Artery Thrombosis Model (for this compound evaluation):
-
Animal Model: Male rats.
-
Thrombosis Induction: An electrical current is applied to the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound (30 mg/kg) was administered orally one hour prior to the thrombotic challenge.
-
Efficacy Endpoint: Thrombus weight was measured post-challenge and compared to a vehicle control group.
-
Coagulation Parameter Assessment: Blood samples were collected to measure prothrombin time (PT) and plasma Factor Xa (FXa) activity.
2. Ferric Chloride-Induced Carotid Artery Thrombosis Model (for Warfarin evaluation):
-
Animal Model: Male rats.
-
Thrombosis Induction: A filter paper saturated with ferric chloride solution is applied to the exposed carotid artery to induce oxidative injury and thrombus formation.
-
Drug Administration: Warfarin was administered orally at varying doses and durations prior to thrombosis induction (e.g., 0.25 mg/kg daily for 3 days).
-
Efficacy Endpoint: The primary outcome was the prevention or reduction in the weight of the occlusive thrombus.
-
Safety Endpoint: Bleeding time was assessed using a tail transection model.
-
Coagulation Parameter Assessment: Prothrombin time (PT) was measured to assess the level of anticoagulation.
Mechanism of Action: A Tale of Two Anticoagulants
The distinct mechanisms of action of this compound and warfarin are central to understanding their different pharmacological profiles.
This compound: As a direct Factor Xa inhibitor, this compound targets a single, specific enzyme in the common pathway of the coagulation cascade. This precise inhibition is thought to contribute to its predictable anticoagulant effect and potentially wider therapeutic index.
Warfarin: Warfarin acts as a vitamin K antagonist, inhibiting the synthesis of multiple vitamin K-dependent clotting factors (II, VII, IX, and X) as well as the anticoagulant proteins C and S.[1] This broad-spectrum action can lead to a more variable and less predictable anticoagulant response, necessitating regular monitoring.
References
Darexaban Maleate: A Comparative Analysis with Commercially Available Direct Oral Anticoagulants
An objective review of the efficacy, safety, and mechanistic profile of the investigational agent Darexaban maleate in the context of established direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, and dabigatran. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), which offer significant advantages over traditional vitamin K antagonists like warfarin, including a predictable anticoagulant effect and no requirement for routine monitoring.[1][2] this compound, an experimental, orally active, direct inhibitor of Factor Xa, was developed by Astellas Pharma for the prevention and treatment of thromboembolic diseases.[3][4] However, its development was discontinued in September 2011.[3] This guide provides a comparative overview of Darexaban based on available preclinical and clinical data, juxtaposed with the profiles of approved DOACs.
Mechanism of Action: Targeting Factor Xa
Darexaban, like apixaban and rivaroxaban, is a direct Factor Xa (FXa) inhibitor. FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to clot formation. By selectively and competitively inhibiting FXa, Darexaban and its active glucuronide metabolite suppress thrombin generation and, consequently, thrombus formation in a dose-dependent manner. This mechanism is distinct from direct thrombin inhibitors like dabigatran.
Below is a diagram illustrating the coagulation cascade and the site of action for Factor Xa inhibitors.
Caption: Mechanism of action of Factor Xa inhibitors in the coagulation cascade.
Efficacy Comparison
Direct head-to-head clinical trials comparing Darexaban with other DOACs are unavailable due to the discontinuation of its development. However, data from its clinical trial program and comparative data for approved DOACs are presented below.
Clinical Efficacy of Darexaban
Darexaban was investigated for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic and abdominal surgery, and for the prevention of ischemic events in patients with acute coronary syndrome (ACS).
Table 1: Summary of Darexaban Clinical Efficacy Data
| Trial Name | Indication | Comparator | Darexaban Dosage | Key Efficacy Outcome | Result | Citation |
| ONYX-3 (Phase IIb) | VTE prevention after total hip arthroplasty | Enoxaparin 40 mg once daily | 15 mg BID, 30 mg QD, 30 mg BID, 60 mg QD | Total VTE or death at Day 12 | Total VTE rates were similar across all Darexaban and enoxaparin groups. | |
| Phase III (Japan) | VTE prevention after major abdominal surgery | Mechanical prophylaxis | 15 mg BID | Total VTE incidence at Day 12 | Darexaban: 2.6%; Mechanical prophylaxis: 15.0% | |
| RUBY-1 (Phase II) | Secondary prevention of ischemic events after ACS (on top of standard antiplatelet therapy) | Placebo | 10, 30, 60 mg QD; 5, 15, 30 mg BID | Incidence of major and/or clinically relevant non-major bleeding | No significant reduction in ischemic events was observed. |
Comparative Efficacy of Approved DOACs
Numerous large-scale clinical trials have established the efficacy of apixaban, rivaroxaban, and dabigatran for stroke prevention in atrial fibrillation and treatment of VTE. While direct comparative trials are limited, observational studies and meta-analyses provide insights into their relative effectiveness.
Table 2: Comparative Efficacy of Approved DOACs in Atrial Fibrillation (vs. Warfarin)
| DOAC | Pivotal Trial | Primary Efficacy Endpoint | Result vs. Warfarin | Citation |
| Apixaban | ARISTOTLE | Stroke or systemic embolism | Superior (HR 0.79) | |
| Rivaroxaban | ROCKET AF | Stroke or systemic embolism | Non-inferior (HR 0.88) | |
| Dabigatran | RE-LY | Stroke or systemic embolism | 150 mg BID: Superior (RR 0.66)110 mg BID: Non-inferior (RR 0.91) |
Observational studies suggest similar rates of stroke or systemic embolism among apixaban, dabigatran, and rivaroxaban.
Safety and Tolerability
The primary safety concern with all anticoagulants is the risk of bleeding.
Safety Profile of Darexaban
Clinical trials with Darexaban indicated a dose-dependent increase in bleeding events.
Table 3: Summary of Darexaban Bleeding Events
| Trial Name | Indication | Darexaban Dosage | Key Safety Outcome | Result vs. Comparator | Citation |
| ONYX-3 (Phase IIb) | VTE prevention after total hip arthroplasty | Various | Major and/or clinically relevant non-major bleeding | No significant difference between Darexaban regimens or vs. enoxaparin. | |
| Phase III (Japan) | VTE prevention after major abdominal surgery | 15 mg BID | All bleeding events | Darexaban: 9.5%; Mechanical prophylaxis: 3.9%Major bleeding: 1 patient in Darexaban group, 0 in control. | |
| RUBY-1 (Phase II) | Secondary prevention after ACS | Various | Major and/or clinically relevant non-major bleeding | Two- to four-fold increase in bleeding rates with Darexaban vs. placebo. Dose-response relationship observed. |
Darexaban was generally well-tolerated with no signs of liver toxicity in the ONYX-3 and RUBY-1 trials.
Comparative Safety of Approved DOACs
The safety profiles of approved DOACs vary, particularly concerning major and gastrointestinal bleeding.
Table 4: Comparative Safety of Approved DOACs (vs. Warfarin and Each Other)
| DOAC | Major Bleeding vs. Warfarin (Pivotal Trials) | Gastrointestinal Bleeding vs. Warfarin (Pivotal Trials) | Comparative Bleeding Risk (Observational Studies) | Citation |
| Apixaban | Lower | Similar | Lower risk of major bleeding vs. rivaroxaban and dabigatran. | |
| Rivaroxaban | Similar | Higher | Higher rates of major bleeding than apixaban and dabigatran. | |
| Dabigatran | 150 mg BID: Similar110 mg BID: Lower | Higher (150 mg BID) | - |
Pharmacokinetics
Darexaban is rapidly absorbed and extensively metabolized to its active metabolite, darexaban glucuronide, which has a longer half-life (14-18 hours) and is the main determinant of the antithrombotic effect.
Table 5: Pharmacokinetic Profile Comparison
| Parameter | Darexaban | Apixaban | Rivaroxaban | Dabigatran Etexilate |
| Mechanism | Direct FXa Inhibitor | Direct FXa Inhibitor | Direct FXa Inhibitor | Direct Thrombin Inhibitor |
| Prodrug | Yes (metabolized to active glucuronide) | No | No | Yes (converted to dabigatran) |
| Half-life | ~14-18 hours (active metabolite) | ~12 hours | ~5-9 hours (young), ~11-13 hours (elderly) | ~12-17 hours |
| Renal Excretion | Urine and feces | ~27% | ~33% (active drug) | ~80% |
Experimental Protocols
ONYX-3 Study Protocol (Phase IIb)
-
Objective: To evaluate different dosing regimens of Darexaban compared with enoxaparin for the prevention of VTE in patients undergoing elective total hip arthroplasty.
-
Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.
-
Participants: Patients undergoing elective total hip arthroplasty.
-
Intervention: Patients were randomized (1:1:1:1:1) to one of four Darexaban arms (15 mg BID, 30 mg QD, 30 mg BID, or 60 mg QD) or an enoxaparin arm (40 mg QD). Darexaban was initiated 6-10 hours post-surgery, while enoxaparin was started 12 ± 2 hours before surgery. Treatment duration was 35 days.
-
Primary Efficacy Outcome: The composite of total VTE (proximal/distal deep-vein thrombosis, pulmonary embolism) or all-cause mortality at Day 12, assessed by bilateral venography.
-
Primary Safety Outcome: Incidence of major and/or clinically relevant non-major bleeding events.
RUBY-1 Study Protocol (Phase II)
-
Objective: To investigate the safety, tolerability, and efficacy of Darexaban as an adjunct to standard dual antiplatelet therapy for the secondary prevention of ischemic vascular events in patients with recent ACS.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, multiple-dose, parallel-assignment study.
-
Participants: Patients with recent ACS.
-
Intervention: Patients were randomized to receive one of six Darexaban doses (10, 30, or 60 mg once daily; or 5, 15, or 30 mg twice daily) or placebo for 26 weeks, in addition to standard therapy (acetylsalicylic acid with or without clopidogrel).
-
Primary Outcome: Incidence of major and/or clinically relevant non-major bleeding events during the 6-month treatment period.
Below is a workflow diagram for a typical Phase IIb dose-confirmation study like ONYX-3.
References
- 1. Direct Oral Anticoagulants | Department of Pharmacy Services | UC Davis Health [health.ucdavis.edu]
- 2. Direct Oral Anticoagulants: A Quick Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darexaban - Wikipedia [en.wikipedia.org]
- 4. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic and Pharmacodynamic Guide to Darexaban and its Active Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of Darexaban maleate and its active glucuronide metabolite. Darexaban is a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade.[1] Following oral administration, Darexaban is rapidly absorbed and extensively metabolized to its active glucuronide metabolite, YM-222714, which is the primary determinant of its antithrombotic effects.[1][2] This guide presents key data, experimental methodologies, and comparisons with other commercially available direct Factor Xa inhibitors.
I. Comparative Pharmacokinetic Profiling
Darexaban undergoes rapid and extensive first-pass metabolism to its active glucuronide metabolite.[1] This biotransformation results in a short half-life for the parent compound, with the glucuronide metabolite exhibiting a significantly longer half-life and being the major pharmacologically active component in plasma.[3]
Table 1: Pharmacokinetic Parameters of Darexaban and its Active Glucuronide Metabolite
| Parameter | This compound | Darexaban Glucuronide (YM-222714) |
| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours | ~1-2 hours |
| Half-life (t1/2) | Short | 14-18 hours |
| Metabolism | Extensive first-pass glucuronidation | Further metabolism to N-oxides (minor) |
| Primary Active Moiety | No | Yes |
| Plasma Protein Binding | 83.6 - 84.3% | 73.9 - 77.0% |
| Excretion | Feces (as Darexaban) and Urine | Urine and Feces |
Table 2: Comparative Pharmacokinetics of Oral Direct Factor Xa Inhibitors
| Parameter | Darexaban Glucuronide | Rivaroxaban | Apixaban | Edoxaban |
| Tmax (hours) | ~1-2 | 2-4 | 3-4 | 1-2 |
| Half-life (hours) | 14-18 | 5-9 (young), 11-13 (elderly) | ~12 | 10-14 |
| Bioavailability (%) | Not applicable (metabolite) | 80-100% (10 mg), food dependent for 15/20 mg | ~50% | ~62% |
| Metabolism | N-oxidation (minor) | CYP3A4, CYP2J2 | Primarily CYP3A4/5 | Minor via CES1, CYP3A4, glucuronidation |
| Renal Excretion (% of unchanged drug) | Significant portion of total excretion | ~33% | ~27% | ~50% |
II. Pharmacodynamic and In Vitro Activity
Both Darexaban and its glucuronide metabolite are potent and selective inhibitors of Factor Xa. Their pharmacological activity is equipotent in vitro.
Table 3: In Vitro Inhibitory Activity
| Compound | Ki for Factor Xa (μM) | Prothrombin Time Doubling Concentration (μM) |
| Darexaban | 0.031 | 1.2 |
| Darexaban Glucuronide | 0.020 | 0.95 |
III. Experimental Protocols
A. In Vitro Factor Xa Inhibition Assay
This assay quantifies the inhibitory potency of a compound against purified human Factor Xa.
Methodology:
-
Reagents: Purified human Factor Xa, a chromogenic substrate specific for Factor Xa, and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
A solution of Factor Xa is incubated with varying concentrations of the test compound (Darexaban or its metabolite).
-
Following the incubation period, the chromogenic substrate is added.
-
The residual Factor Xa activity is determined by measuring the rate of substrate cleavage, which results in a color change, spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
The concentration of the compound that produces 50% inhibition (IC50) is calculated, and from this, the inhibitory constant (Ki) can be determined.
-
B. Prothrombin Time (PT) Assay
The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant. The sample is then centrifuged to obtain platelet-poor plasma.
-
Procedure:
-
The plasma sample is incubated at 37°C.
-
A reagent containing thromboplastin and calcium chloride is added to the plasma to initiate coagulation.
-
The time taken for a fibrin clot to form is measured in seconds.
-
The doubling concentration is the concentration of the anticoagulant that results in a two-fold increase in the prothrombin time compared to a control sample.
-
C. Animal Models of Thrombosis
In vivo efficacy of anticoagulants is often evaluated in animal models of thrombosis.
Methodology (Example: Ferric Chloride-Induced Thrombosis Model in Rats):
-
Animal Preparation: Rats are anesthetized, and a major artery (e.g., carotid artery) is surgically exposed.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the artery for a defined period. This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Drug Administration: The test compound (e.g., Darexaban) is administered orally or intravenously at various doses prior to the induction of thrombosis.
-
Outcome Measurement: Blood flow through the artery is monitored to determine the time to vessel occlusion. The size and weight of the resulting thrombus can also be measured.
IV. Visualized Pathways and Workflows
Caption: The Coagulation Cascade and the Site of Action of Darexaban.
Caption: Metabolic Pathway of this compound.
Caption: Experimental Workflow for Anticoagulant Profiling.
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
Darexaban Maleate vs. Low Molecular Weight Heparin: A Comparative Analysis of Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and efficacy of the investigational oral direct Factor Xa inhibitor, Darexaban maleate, and the established class of anticoagulants, low molecular weight heparins (LMWHs). This analysis is based on available clinical trial data and pharmacological profiles. Of note, the clinical development of Darexaban was discontinued in 2011, limiting the availability of extensive phase III and post-marketing data.
Executive Summary
This compound, an oral direct inhibitor of Factor Xa, was developed for the prevention and treatment of thromboembolic events. Low molecular weight heparins (LMWHs), such as enoxaparin, are a class of injectable anticoagulants that work by activating antithrombin, which in turn inhibits Factor Xa and thrombin.
Clinical trial data from the ONYX-3 study in patients undergoing total hip arthroplasty suggests that various dosing regimens of Darexaban have comparable efficacy and safety to enoxaparin in preventing venous thromboembolism (VTE). The RUBY-1 trial, which evaluated Darexaban in patients with acute coronary syndrome (ACS) on dual antiplatelet therapy, demonstrated a dose-dependent increase in bleeding events compared to placebo, with no significant improvement in ischemic outcomes.
This guide will delve into the quantitative data from these key clinical trials, outline the experimental methodologies, and provide visual representations of the drugs' mechanisms of action and clinical trial workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy and safety data from the ONYX-3 and RUBY-1 clinical trials.
Table 1: Efficacy and Safety of Darexaban vs. Enoxaparin in VTE Prophylaxis after Total Hip Arthroplasty (ONYX-3 Trial)
The ONYX-3 trial was a randomized, double-blind, double-dummy, phase IIb study. The primary efficacy outcome was the incidence of total VTE (deep vein thrombosis or pulmonary embolism) and all-cause mortality at day 12. The primary safety outcome was the incidence of major and clinically relevant non-major bleeding. The study found no statistically significant differences in efficacy or safety between the Darexaban and enoxaparin groups[1][2].
| Treatment Arm | Total Venous Thromboembolism (VTE) Rate | Major and/or Clinically Relevant Non-Major Bleeding Rate |
| Darexaban 15 mg twice daily | Similar to enoxaparin | Similar to enoxaparin |
| Darexaban 30 mg once daily | Similar to enoxaparin | Similar to enoxaparin |
| Darexaban 30 mg twice daily | Similar to enoxaparin | Similar to enoxaparin |
| Darexaban 60 mg once daily | Similar to enoxaparin | Similar to enoxaparin |
| Enoxaparin 40 mg once daily | Similar to other arms | Similar to other arms |
Specific percentages for each arm were not detailed in the available publications, which reported similar rates across all groups.
Table 2: Safety and Efficacy of Darexaban in Acute Coronary Syndrome (RUBY-1 Trial)
The RUBY-1 trial was a phase II, randomized, double-blind, placebo-controlled study evaluating the safety and tolerability of different doses of Darexaban in patients with recent ACS who were also receiving dual antiplatelet therapy. The primary endpoint was the incidence of major and clinically relevant non-major bleeding at 6 months. The main efficacy outcome was a composite of all-cause death, non-fatal myocardial infarction, non-fatal stroke, or severe recurrent ischemia.
| Treatment Arm | Incidence of Major and Clinically Relevant Non-Major Bleeding at 6 Months (%) | Composite Efficacy Outcome at 6 Months (%) |
| Placebo | 3.1 | 4.4 |
| Darexaban 5 mg twice daily | 6.8 | 3.8 |
| Darexaban 10 mg once daily | 5.6 | 3.8 |
| Darexaban 15 mg twice daily | 7.5 | 6.3 |
| Darexaban 30 mg once daily | 5.6 | 6.4 |
| Darexaban 30 mg twice daily | 11.3 | 5.9 |
| Darexaban 60 mg once daily | 7.3 | 7.8 |
The RUBY-1 trial showed a dose-response relationship for increased bleeding with Darexaban compared to placebo[2][3]. The pooled bleeding rates were significantly higher with Darexaban[2]. There was no significant reduction in the composite efficacy outcome with Darexaban; in fact, there were numerically higher event rates in some Darexaban arms.
Experimental Protocols
ONYX-3 Trial: VTE Prophylaxis in Total Hip Arthroplasty
-
Study Design: A randomized, double-blind, double-dummy, parallel-group, phase IIb dose-confirmation study.
-
Patient Population: Patients undergoing elective total hip arthroplasty.
-
Treatment Arms:
-
Darexaban 15 mg twice daily
-
Darexaban 30 mg once daily
-
Darexaban 30 mg twice daily
-
Darexaban 60 mg once daily
-
Enoxaparin 40 mg once daily (subcutaneous injection)
-
-
Treatment Duration: Darexaban administration started 6-10 hours post-surgery, while enoxaparin started 12 ± 2 hours before surgery. Treatment continued for 35 days.
-
Primary Efficacy Endpoint: A composite of total VTE (proximal/distal deep-vein thrombosis, pulmonary embolism) or all-cause death at Day 12, assessed by mandatory bilateral venography.
-
Primary Safety Endpoint: Incidence of major and/or clinically relevant non-major bleeding events.
RUBY-1 Trial: Acute Coronary Syndrome
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose, parallel-assignment, phase II study.
-
Patient Population: Patients with recent high-risk non-ST-segment or ST-segment elevation ACS receiving standard dual antiplatelet therapy (aspirin with or without clopidogrel).
-
Treatment Arms:
-
Placebo
-
Darexaban 5 mg twice daily
-
Darexaban 10 mg once daily
-
Darexaban 15 mg twice daily
-
Darexaban 30 mg once daily
-
Darexaban 30 mg twice daily
-
Darexaban 60 mg once daily
-
-
Treatment Duration: 26 weeks.
-
Primary Outcome: Incidence of major and/or clinically relevant non-major bleeding events during the 6 months of treatment.
-
Main Efficacy Outcome: A composite of all-cause mortality, non-fatal myocardial infarction, non-fatal stroke, or severe recurrent ischemia.
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of action for Darexaban and LMWH.
Experimental Workflow: ONYX-3 Clinical Trial
Caption: Workflow of the ONYX-3 clinical trial.
References
- 1. Darexaban (YM150) versus enoxaparin for the prevention of venous thromboembolism after total hip arthroplasty: a randomised phase IIb dose confirmation study (ONYX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. linksmedicus.com [linksmedicus.com]
In Vivo Bleeding Time: A Comparative Analysis of Darexaban Maleate and Fondaparinux
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo bleeding profiles of two Factor Xa (FXa) inhibitors: Darexaban maleate, a direct oral anticoagulant, and fondaparinux, an indirect subcutaneous anticoagulant. While direct head-to-head in vivo studies comparing the bleeding time of these two specific agents are not extensively available in published literature, this guide synthesizes available preclinical and clinical data to offer insights into their respective effects on hemostasis.
Mechanism of Action: Direct vs. Indirect FXa Inhibition
The differing mechanisms by which this compound and fondaparinux inhibit FXa are crucial to understanding their pharmacological profiles.
This compound is a direct FXa inhibitor.[1][2] It binds directly to the active site of both free FXa and FXa within the prothrombinase complex, thereby inhibiting its enzymatic activity.[3][4] This action prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade responsible for fibrin formation and platelet activation.[3] The development of Darexaban was discontinued in September 2011.
Fondaparinux , in contrast, is an indirect FXa inhibitor. It is a synthetic pentasaccharide that selectively binds to antithrombin (ATIII), a natural anticoagulant. This binding induces a conformational change in ATIII, potentiating its inhibitory activity against FXa by approximately 300 times. The fondaparinux-ATIII complex then neutralizes FXa, leading to a reduction in thrombin generation.
Comparative Analysis of Bleeding Events
Direct comparative studies on bleeding time between this compound and fondaparinux are lacking. However, data from various preclinical and clinical trials provide insights into the bleeding risk associated with each agent.
| Agent | Study/Model | Comparator | Key Bleeding Outcomes | Citation |
| This compound | RUBY-1 Phase II trial (patients with acute coronary syndrome on dual antiplatelet therapy) | Placebo | Two to four-fold increase in bleeding with Darexaban. Bleeding increased with higher dosages. | |
| Preclinical tail-transection mouse model | Warfarin | No significant effect on the amount of blood loss at doses up to 10 mg/kg, whereas warfarin showed a dose-dependent increase. | ||
| Preclinical venous and A-V shunt thrombosis models in rats | Warfarin | Strongly suppressed thrombus formation without affecting bleeding time, while warfarin caused a marked prolongation of bleeding time at antithrombotic doses. | ||
| Fondaparinux | MATISSE Investigators trial (patients with acute symptomatic DVT) | Enoxaparin | Major bleeding occurred in 1.1% of patients receiving fondaparinux and 1.2% of patients receiving enoxaparin. | |
| MATISSE Investigators trial (patients with pulmonary embolism) | Unfractionated heparin | Major bleeding occurred in 1.3% of patients treated with fondaparinux and 1.1% of those treated with unfractionated heparin. | ||
| SWEDEHEART registry (patients with NSTEMI) | Low-molecular-weight heparin (LMWH) | In-hospital bleeding events were 1.1% in the fondaparinux group versus 1.8% in the LMWH group. | ||
| Meta-analysis of 12 randomized controlled trials (perioperative surgical thromboprophylaxis) | LMWH | The odds of major bleeding in the fondaparinux group were 1.48 times the odds in the LMWH group. |
Experimental Protocols: In Vivo Bleeding Time Assessment
A common method for assessing in vivo bleeding time in preclinical studies is the rodent tail transection model. The following is a generalized protocol that can be adapted for the comparative evaluation of anticoagulants.
Detailed Methodology:
-
Animal Model: Male ICR mice weighing approximately 23 ± 3 grams are commonly used. Animals should be acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: this compound is typically administered orally (PO), while fondaparinux is administered via subcutaneous (SQ) injection. A vehicle control group should be included. The timing of administration before the bleeding assay depends on the pharmacokinetic profile of each drug.
-
Anesthesia: The procedure is performed under full anesthesia to minimize animal distress.
-
Tail Transection: A standardized transection of the distal tail (e.g., 3 mm from the tip) is performed using a sharp blade.
-
Bleeding Time Measurement: Immediately after transection, the tail is immersed in a tube containing saline at 37°C. The time until the cessation of bleeding for a defined period (e.g., 15 seconds) is recorded. A maximum cut-off time is usually set.
-
Blood Loss Measurement (Optional): Total blood loss can be quantified by measuring the amount of hemoglobin released into the saline.
-
Data Analysis: Bleeding times and blood loss are compared between the different treatment groups and the vehicle control. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is used to determine significance.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of this compound was discontinued. Fondaparinux is a clinically approved medication, and its use should be guided by a qualified healthcare professional.
References
A comparative analysis of the anticoagulant profiles of Darexaban and betrixaban
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the anticoagulant profiles of Darexaban, an investigational agent, and Betrixaban, an FDA-approved oral anticoagulant. This report synthesizes key pharmacodynamic and pharmacokinetic data, clinical trial outcomes, and the underlying mechanisms of action to offer a comprehensive overview of these two direct Factor Xa inhibitors.
Darexaban (YM150), developed by Astellas Pharma, and betrixaban (Bevyxxa), developed by Portola Pharmaceuticals, both target Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, these drugs prevent the conversion of prothrombin to thrombin, ultimately reducing fibrin formation and thrombus development. While both molecules share a common target, their clinical development pathways and ultimate fates have diverged significantly. The development of darexaban was discontinued in September 2011.[1][2][3] Astellas Pharma cited difficulties in securing a partnership for late-stage clinical development and commercialization, alongside increasing competition in the anticoagulant market, as the primary reasons for halting the program.[1][2] In contrast, betrixaban received FDA approval in 2017 for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.
This guide will delve into the nuanced differences in their anticoagulant profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting a Key Clotting Factor
Both Darexaban and betrixaban are direct, competitive, and reversible inhibitors of Factor Xa. They bind to the active site of FXa, preventing it from cleaving prothrombin to thrombin. This action occurs without the need for a cofactor like antithrombin III.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and the inhibitory action of these drugs.
References
Side-by-side assessment of Darexaban maleate and edoxaban in human plasma coagulation assays
A Comparative Analysis of Darexaban Maleate and Edoxaban on Human Plasma Coagulation
An objective, data-driven comparison of two direct Factor Xa inhibitors for researchers and drug development professionals.
This guide provides a side-by-side assessment of this compound and edoxaban, two direct inhibitors of coagulation Factor Xa (FXa). Darexaban was under development by Astellas Pharma before its discontinuation in 2011, while edoxaban, developed by Daiichi Sankyo, is an approved anticoagulant medication.[1][2] This comparison summarizes their effects on key human plasma coagulation assays, presenting available quantitative data, detailed experimental protocols, and visual representations of their mechanism and experimental evaluation.
Both Darexaban and edoxaban function by selectively and competitively inhibiting FXa, a critical enzyme in the coagulation cascade responsible for converting prothrombin to thrombin.[1][2] This inhibition prevents the formation of a stable fibrin clot.[1] Darexaban is rapidly absorbed and metabolized to its active glucuronide metabolite, which is the primary determinant of its antithrombotic effect. Edoxaban also acts as a selective, reversible, and competitive inhibitor of FXa.
Quantitative Assessment of In Vitro Anticoagulant Activity
The following tables summarize the available quantitative data on the in vitro effects of this compound and edoxaban on human plasma coagulation.
| Parameter | Darexaban | Darexaban Glucuronide | Edoxaban |
| Inhibitory Constant (Ki) for human Factor Xa | 0.031 µM | 0.020 µM | 0.561 nM |
| Doubling Concentration for Prothrombin Time (PT) | 1.2 µM | 0.95 µM | >200 ng/mL (~0.36 µM) required to double baseline PT |
| Effect on Activated Partial Thromboplastin Time (aPTT) | Prolongs aPTT | Prolongs aPTT | Insufficient sensitivity for monitoring; >500 ng/mL (~0.9 µM) required to double baseline aPTT |
| Primary Active Moiety | Darexaban Glucuronide (YM-222714) | - | Edoxaban |
Note: Direct comparative studies providing side-by-side IC50 values under identical assay conditions were not available in the public domain. The data presented is collated from separate studies.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the coagulation cascade, the mechanism of FXa inhibition, and a typical experimental workflow for evaluating these anticoagulants.
Experimental Protocols
The following are standardized methodologies for the key coagulation assays used to evaluate FXa inhibitors.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
-
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).
-
Reagent and Sample Incubation: Pre-warm the PPP sample and the PT reagent (thromboplastin and calcium chloride solution) to 37°C.
-
Initiation of Clotting: Add a specified volume of the PT reagent to the plasma sample.
-
Measurement: Simultaneously start a timer and measure the time in seconds for a fibrin clot to form. This can be detected optically or mechanically by a coagulation analyzer.
-
Data Analysis: The clotting time is recorded in seconds. For inhibitor studies, various concentrations of Darexaban or edoxaban are spiked into plasma, and the concentration required to double the baseline clotting time is determined.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica), partial thromboplastin (phospholipids), and calcium.
-
Methodology:
-
Sample Preparation: Use platelet-poor plasma (PPP) prepared as described for the PT assay.
-
Incubation with Activator: Mix the PPP with the aPTT reagent (contact activator and phospholipids) and incubate at 37°C for a specified period to activate contact factors.
-
Initiation of Clotting: Add a pre-warmed calcium chloride solution to the mixture.
-
Measurement: Start a timer upon the addition of calcium and measure the time in seconds until a clot forms.
-
Data Analysis: The result is the clotting time in seconds. The effect of inhibitors is assessed by comparing the aPTT of spiked plasma samples to a baseline control.
-
Chromogenic Anti-Factor Xa Assay
This assay directly measures the activity of FXa and is the preferred method for quantifying direct FXa inhibitors.
-
Principle: The assay quantifies the amount of residual FXa activity in a plasma sample after inhibition by the drug. A known amount of FXa is added to the plasma. The residual, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.
-
Methodology:
-
Sample Preparation: Use platelet-poor plasma (PPP).
-
Inhibition Step: Mix the plasma sample with a known excess amount of FXa. The inhibitor in the plasma will form a complex with some of the FXa.
-
Chromogenic Reaction: Add a chromogenic substrate specific for FXa to the mixture. The residual active FXa will cleave the substrate, producing a color change.
-
Measurement: A spectrophotometer is used to measure the rate of color development at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The concentration of the FXa inhibitor is determined by comparing the result to a standard curve created using known concentrations of the specific drug (e.g., edoxaban calibrators). The results are typically reported in ng/mL.
-
Discussion
Both Darexaban and edoxaban demonstrate potent inhibition of Factor Xa. The active metabolite of Darexaban, darexaban glucuronide, shows a slightly lower Ki value (higher potency) for FXa compared to the parent compound. Edoxaban exhibits a very low Ki in the nanomolar range, indicating strong binding to FXa.
In functional coagulation assays, both drugs prolong clotting times in a concentration-dependent manner. However, the sensitivity of standard assays like PT and aPTT to these inhibitors varies. For edoxaban, the PT is more sensitive than the aPTT, but the response is highly dependent on the specific reagent used. The aPTT is generally considered insensitive for monitoring on-therapy levels of edoxaban. Chromogenic anti-Xa assays are the most reliable method for quantifying the plasma concentrations of direct FXa inhibitors like edoxaban, showing a linear correlation over a broad range of concentrations. While specific data for Darexaban in chromogenic assays is less detailed in the available literature, its mechanism suggests it would be similarly quantifiable with this method.
It is important to note that the development of Darexaban was discontinued. Edoxaban, on the other hand, is a clinically approved anticoagulant, and its effects on coagulation assays are well-documented to guide laboratory assessment in specific clinical situations, such as overdose or urgent surgery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
